4'-Chloro-3-(3-methoxyphenyl)propiophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-19-15-4-2-3-12(11-15)5-10-16(18)13-6-8-14(17)9-7-13/h2-4,6-9,11H,5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXUSBHTLNEYPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644225 | |
| Record name | 1-(4-Chlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-70-4 | |
| Record name | 1-(4-Chlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4'-Chloro-3-(3-methoxyphenyl)propiophenone chemical structure
This technical guide provides an in-depth analysis of 4'-Chloro-3-(3-methoxyphenyl)propiophenone , also chemically defined as 1-(4-chlorophenyl)-3-(3-methoxyphenyl)propan-1-one .[1] This molecule belongs to the dihydrochalcone class, a privileged scaffold in medicinal chemistry used frequently as a precursor for SGLT2 inhibitors, tubulin polymerization inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs).
Synthesis, Structural Characterization, and Pharmaceutical Utility[1]
Compound Identity & Structural Analysis[2][3][4][5][6]
This molecule is a diarylpropanoid derivative. Its structure consists of a central propan-1-one linker connecting two aromatic systems: a 4-chlorophenyl ring (Ring A) and a 3-methoxyphenyl ring (Ring B).[1]
| Property | Data |
| IUPAC Name | 1-(4-chlorophenyl)-3-(3-methoxyphenyl)propan-1-one |
| Common Class | Dihydrochalcone / 1,3-Diarylpropanone |
| Molecular Formula | C₁₆H₁₅ClO₂ |
| Molecular Weight | 274.74 g/mol |
| Predicted LogP | ~4.1 (Lipophilic) |
| H-Bond Donors/Acceptors | 0 Donors / 2 Acceptors |
| Key Functional Groups | Aryl Ketone, Aryl Chloride, Aryl Ether |
Structural Significance
The 1,3-diarylpropanone backbone allows this molecule to function as a flexible linker. Unlike its unsaturated counterpart (chalcone), the saturated ethylene bridge (
Retrosynthesis & Manufacturing Logic
To ensure high purity and scalability, the synthesis is best approached via a Claisen-Schmidt Condensation followed by a selective Catalytic Hydrogenation . This route is preferred over Friedel-Crafts alkylation due to better regiocontrol.[1]
Pathway Visualization
The following diagram outlines the logical flow from commodity starting materials to the target dihydrochalcone.
Figure 1: Two-step synthetic pathway ensuring regioselective formation of the 1,3-diarylpropanone skeleton.
Experimental Protocols
Step 1: Synthesis of the Chalcone Intermediate
Reaction: 1-(4-chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one[1]
Rationale: Base-catalyzed condensation is chosen to exclusively generate the trans-enone (
-
Reagents:
-
Procedure:
-
Dissolve 4-chloroacetophenone and 3-methoxybenzaldehyde in ethanol at room temperature (20–25°C).
-
Add the NaOH solution dropwise over 30 minutes. The solution will likely turn yellow/orange, indicating enolate formation and conjugation.
-
Stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Cool the mixture to 0°C. The chalcone product often precipitates. Filter the solid.[2] If no precipitate forms, neutralize with dilute HCl and extract with Dichloromethane (DCM).
-
Purification: Recrystallize from hot ethanol to remove unreacted aldehyde.
-
Step 2: Selective Hydrogenation to Dihydrochalcone
Reaction: Reduction of the
Rationale: Standard Pd/C hydrogenation can sometimes cause dehalogenation (removing the Chlorine). To prevent this, Diphenylsulfide-poisoned Pd/C or strictly controlled equivalents (H₂ balloon pressure, not high pressure) must be used. Alternatively, Wilkinson's catalyst is effective but expensive.
-
Reagents:
-
Procedure:
-
Dissolve the chalcone in Ethyl Acetate.
-
Add the Pd/C catalyst under an inert nitrogen atmosphere (safety critical).[1]
-
Purge the flask with Hydrogen gas (balloon).[1]
-
Stir vigorously at Room Temperature for 2–4 hours.
-
Monitoring: Monitor closely via HPLC or TLC. Stop immediately upon disappearance of the starting material to prevent reduction of the ketone to an alcohol.
-
Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate in vacuo.
-
Yield: Expected yield >85% (white to off-white solid).
-
Analytical Validation (Self-Validating Systems)[1]
To confirm the identity of the product, specific spectral signatures must be present.
Nuclear Magnetic Resonance (NMR) Expectations
The conversion from chalcone to dihydrochalcone is most easily validated by the disappearance of the olefinic doublets (6.5–8.0 ppm range) and the appearance of two distinct triplets in the aliphatic region.
| Nucleus | Shift ( | Multiplicity | Assignment |
| ¹H | 3.05 | Triplet ( | |
| ¹H | 3.28 | Triplet ( | |
| ¹H | 3.80 | Singlet | |
| ¹H | 7.40 – 7.90 | Multiplets | Aromatic Protons (Ring A & B) |
| ¹³C | ~198.0 | Singlet | Carbonyl ( |
Mass Spectrometry (MS)[1][4]
-
Molecular Ion:
(showing the characteristic 3:1 Chlorine isotope pattern at 275/277).ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Fragmentation: A major fragment at
139/141 corresponds to the 4-chlorobenzoyl cation (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> ), confirming the "left" side of the molecule.
Pharmaceutical Applications & Mechanism[1][2][9][10][11]
This specific dihydrochalcone acts as a versatile chemical probe and intermediate .
SGLT2 Inhibition Scaffold
The 1,3-diaryl motif mimics the structure of Phlorizin , the natural product precursor to gliflozins (e.g., Dapagliflozin).
-
Mechanism:[2] The distance between the two phenyl rings in this propiophenone derivative approximates the spatial requirement for binding to the Sodium-Glucose Co-Transporter 2.
-
Modification: Researchers often reduce the ketone to a methylene (
) or ether to increase metabolic stability.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
Tubulin Polymerization Inhibition
Methoxylated dihydrochalcones bind to the colchicine-binding site of tubulin.[1]
-
The 3-methoxy group on Ring B is critical for hydrogen bonding within the tubulin pocket, disrupting microtubule assembly and inducing apoptosis in cancer cells.
Anti-Inflammatory (COX Inhibition)
The flexible propiophenone linker allows the molecule to fold and fit into the COX-2 active site.[1] The 4-chloro substituent provides necessary lipophilicity to penetrate the hydrophobic channel of the enzyme.
Figure 2: Structure-Activity Relationship (SAR) mapping of the molecule.[1]
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11323320 (Isomer Analog).[1] Retrieved from [Link][1]
- Modi, V. et al. (2012). "Synthesis and biological evaluation of some new chalcones and dihydrochalcones." Journal of Enzyme Inhibition and Medicinal Chemistry. (Validates the bioactivity of methoxy-substituted dihydrochalcones).
Sources
Technical Guide: 1-(4-Chlorophenyl)-3-(3-methoxyphenyl)propan-1-one
The following technical guide details the chemical identity, synthesis, and pharmacological context of 1-(4-chlorophenyl)-3-(3-methoxyphenyl)propan-1-one , a dihydrochalcone derivative.
Identity, Synthesis, and Pharmacological Potential
Part 1: Chemical Identity & Classification[1]
This compound belongs to the dihydrochalcone class, a structural family characterized by a 1,3-diarylpropan-1-one skeleton. Unlike their unsaturated counterparts (chalcones), dihydrochalcones lack the
| Attribute | Detail |
| Systematic Name | 1-(4-chlorophenyl)-3-(3-methoxyphenyl)propan-1-one |
| Chemical Formula | C |
| Molecular Weight | 274.74 g/mol |
| Structural Class | Dihydrochalcone (Saturated Chalcone) |
| Precursor CAS | 196866-09-8 (Refers to the unsaturated parent: 4'-chloro-3-methoxychalcone) |
| Isomer Note | Distinct from the 4-methoxy (CAS 111302-58-0) and 2-methoxy (CAS 898769-91-0) isomers. |
Expert Insight: The specific CAS number for the saturated 3-methoxy variant is not widely indexed in public chemical registries (unlike its 2- and 4-methoxy isomers). In research procurement, it is standard protocol to synthesize this compound via reduction of the commercially available parent chalcone (CAS 196866-09-8) or request it as a custom synthesis using the structure code.
Part 2: Synthesis & Methodology[2][3][4][5][6]
The synthesis of 1-(4-chlorophenyl)-3-(3-methoxyphenyl)propan-1-one is a two-stage process. The first stage constructs the carbon skeleton via Claisen-Schmidt condensation, and the second stage selectively saturates the alkene.
Stage 1: Claisen-Schmidt Condensation
Objective: Synthesis of the parent chalcone (1-(4-chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one).
-
Reagents: 4-Chloroacetophenone (1.0 eq), 3-Methoxybenzaldehyde (1.0 eq).
-
Catalyst: NaOH (40% aq) or KOH in Ethanol.
-
Protocol:
-
Dissolve 4-chloroacetophenone in ethanol.
-
Add 3-methoxybenzaldehyde.
-
Add base dropwise at 0–5°C to prevent side reactions (Cannizzaro).
-
Stir at room temperature for 12–24 hours.
-
Precipitate the chalcone by pouring into ice water; filter and recrystallize from ethanol.
-
Stage 2: Selective Hydrogenation
Objective: Reduction of the enone to the ketone (Dihydrochalcone) without reducing the carbonyl or dehalogenating the aromatic ring.
-
Method A: Catalytic Hydrogenation (Pd/C)
-
Risk: High pressure or prolonged time may cause dechlorination (loss of Cl).
-
Optimization: Use 5% Pd/C at 1 atm H
in Ethyl Acetate for < 2 hours. Monitor via TLC to stop immediately upon disappearance of the alkene spot.
-
-
Method B: Transfer Hydrogenation (Recommended)
-
System: Ammonium formate with Pd/C in Methanol.
-
Advantage: Milder conditions, higher chemoselectivity for the alkene over the Ar-Cl bond.
-
Synthesis Workflow Visualization
Figure 1: Synthetic route from commercial precursors to the target dihydrochalcone.
Part 3: Physicochemical Properties[7][8]
Understanding the physicochemical profile is vital for formulation and assay development. The 3-methoxy substituent introduces lipophilicity without the hydrogen-bonding donor capacity of a hydroxyl group.
| Property | Value (Predicted) | Relevance |
| LogP | ~4.1 | High lipophilicity; likely requires DMSO for stock solutions. |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | Good membrane permeability (Blood-Brain Barrier penetrant). |
| H-Bond Donors | 0 | No labile protons; stable in protic solvents. |
| H-Bond Acceptors | 2 | Carbonyl oxygen and Methoxy oxygen. |
| Rotatable Bonds | 4 | Flexible linker allows conformational adaptation in binding pockets. |
Part 4: Biological Potential & Mechanism[3]
While the parent chalcone is a "Michael acceptor" capable of covalent modification of cysteine residues (e.g., in NF-
Key Pharmacological Implications:
-
Selectivity Control: In drug discovery, this compound is often used as a negative control to prove that a biological effect is driven by covalent Michael addition. If the dihydrochalcone is inactive while the chalcone is active, the mechanism is likely covalent.
-
Independent Activity: Dihydrochalcones have distinct bioactivity profiles, often acting as:
-
Antioxidants: Via radical scavenging (though less potent than phenolic variants).
-
Tyrosinase Inhibitors: The 1,3-diaryl skeleton mimics the tyrosine substrate.
-
Anti-inflammatory: Modulation of COX-2 expression via non-covalent pathways.
-
Signaling Interaction Diagram
Figure 2: Potential non-covalent biological targets for the dihydrochalcone scaffold.
Part 5: Analytical Characterization Standards
To validate the synthesis of 1-(4-chlorophenyl)-3-(3-methoxyphenyl)propan-1-one, the following spectral features must be confirmed.
-
H NMR (Chloroform-d):
-
Disappearance of Alkene: Absence of the characteristic doublets at
7.4–7.8 ppm ( Hz) seen in the chalcone. -
Appearance of Methylenes: Two distinct triplets (or multiplets) in the
3.0–3.4 ppm region, corresponding to the protons of the propanone bridge. -
Methoxy Group: A sharp singlet at
3.8 ppm.
-
-
Mass Spectrometry:
-
Molecular Ion
m/z. -
Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to the Chlorine atom.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5302715 (Isomer/Analog Reference). Retrieved from [Link]
- Zhuang, C., et al. (2017).Chalcones: A Privileged Structure in Medicinal Chemistry. Chemical Reviews. (Provides mechanistic distinction between chalcones and dihydrochalcones).
-
EPA CompTox Dashboard. 1-(4-Chlorophenyl)-3-(2-methoxyphenyl)propan-1-one (Isomer Reference). Retrieved from [Link]
Biological Activity & Medicinal Potential of 3-Methoxyphenyl Propiophenone Derivatives
Topic: Biological Activity of 3-Methoxyphenyl Propiophenone Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The 3-methoxyphenyl propiophenone scaffold (CAS: 37951-49-8) represents a privileged structure in medicinal chemistry, distinct from its ubiquitous acetophenone analogs due to the steric and metabolic implications of the
This guide analyzes the structure-activity relationships (SAR) of 3-methoxypropiophenone derivatives, focusing on the unique contribution of the meta-methoxy substitution and the
Chemical Foundation & Structural Significance[1]
The Scaffold Architecture
Unlike simple acetophenones, the propiophenone backbone introduces chirality potential and increased lipophilicity at the
-
Metabolic Stability: It blocks the meta-position from oxidative metabolism while serving as a hydrogen bond acceptor.
-
Electronic Effect: It functions as a weak electron-donating group (EDG) via resonance but an electron-withdrawing group via induction at the meta position, influencing the electrophilicity of the carbonyl carbon—a key factor in covalent drug design.
Propiophenone vs. Acetophenone
In condensation reactions (e.g., Claisen-Schmidt), 3-methoxypropiophenone yields
Therapeutic Sector I: Analgesia (The Tapentadol Connection)[2]
The most commercially validated application of 3-methoxypropiophenone is its role as the starting material for Tapentadol , a dual-action analgesic (MOR agonist + NRI).
Mechanism of Synthesis & Chirality
The synthesis relies on the inherent reactivity of the propiophenone ketone. The
Visualization: Tapentadol Synthesis Pathway
The following diagram illustrates the conversion of 3-methoxypropiophenone to Tapentadol, highlighting the critical Mannich and Grignard steps.
Caption: Synthetic pathway from 3-methoxypropiophenone to Tapentadol, emphasizing the Mannich-Grignard sequence.
Therapeutic Sector II: Oncology ( -Methyl Chalcones)
Derivatives formed by condensing 3-methoxypropiophenone with aromatic aldehydes (yielding
Cytotoxicity Profile
The 3-methoxy group enhances lipophilicity, facilitating membrane permeability.
-
Key Targets: HeLa (Cervical), MCF-7 (Breast), WiDr (Colon).
-
Potency: IC
values typically range from 3.0 to 15.0 µM . -
SAR Insight: Introduction of hydroxyl groups at the 2' or 4' positions of the propiophenone ring (retaining the 3-methoxy) significantly boosts potency (IC
< 5 µM) by enabling additional hydrogen bonding with the target active site.
Mechanism of Action: NF- B Inhibition
These derivatives function as "Michael Acceptors," alkylating cysteine residues on signaling proteins. A primary mechanism is the inhibition of the NF-
Caption: Mechanism of Action: Derivatives inhibit IKK, preventing NF-κB activation and inducing apoptosis.
Therapeutic Sector III: Metabolic Disease (PTP-1B Inhibition)
Protein Tyrosine Phosphatase 1B (PTP-1B) is a negative regulator of insulin signaling.[2] 3-methoxypropiophenone derivatives have emerged as non-competitive inhibitors of PTP-1B.
-
Rationale: The hydrophobic 3-methoxyphenyl ring fits into the "Site B" (secondary binding pocket) of PTP-1B, enhancing selectivity over other phosphatases (like TCPTP).
-
Activity: Selected derivatives demonstrate IC
values in the low micromolar range (4–10 µM). -
Clinical Relevance: Inhibition leads to sustained phosphorylation of the Insulin Receptor (IR), improving glucose uptake in insulin-resistant models (Type 2 Diabetes).
Experimental Protocols
Protocol A: Synthesis of -Methyl Chalcone Derivatives
Use this protocol to generate a library of bioactive enones from 3-methoxypropiophenone.
Reagents: 3-methoxypropiophenone (1.0 eq), Substituted Benzaldehyde (1.0 eq), Ethanol (solvent), KOH (40% aq), HCl (10%).
-
Preparation: Dissolve 10 mmol of 3-methoxypropiophenone and 10 mmol of the target aldehyde in 15 mL of ethanol in a round-bottom flask.
-
Condensation: Add 5 mL of 40% aqueous KOH dropwise while stirring at 0–5°C (ice bath).
-
Reaction: Allow the mixture to stir at room temperature for 12–24 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Work-up: Pour the reaction mixture into 100 mL of crushed ice/water containing 5 mL of 10% HCl.
-
Isolation: The precipitate (often yellow/orange) is filtered, washed with cold water, and recrystallized from ethanol.
-
Yield Check: Expected yield 70–85%. Verify structure via
H-NMR (look for methyl doublet ~1.1 ppm and olefinic proton singlet/quartet).
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
Validated for HeLa and MCF-7 cell lines.
-
Seeding: Seed cancer cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Dissolve derivative in DMSO. Treat cells with serial dilutions (0.1 – 100 µM). Ensure final DMSO < 0.5%.
-
Incubation: Incubate for 48 hours at 37°C, 5% CO
. -
Labeling: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
-
Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.
-
Analysis: Measure absorbance at 570 nm. Calculate IC
using non-linear regression (GraphPad Prism).
Data Summary: Structure-Activity Relationship (SAR)[5][6]
| Derivative Class | Substitution (Ring B)[1][3][4] | Primary Activity | IC | Key Structural Feature |
| Tapentadol Precursor | N/A (Mannich Base) | Analgesic (Opioid/NRI) | Clinical Drug | Chiral |
| 4-OH, 3-OMe (Vanillin) | Anticancer (HeLa) | 8.5 µM | Michael Acceptor + H-bond donor | |
| 3,4,5-Trimethoxy | Anticancer (Tubulin) | 3.2 µM | Polymethoxy mimics Colchicine | |
| Thiazole Derivative | Thiazole-2-yl | Antimicrobial | MIC 12.5 µg/mL | Heterocyclic ring fusion |
| Propiophenone Analog | 4-phenoxy | Antidiabetic (PTP-1B) | 5.6 µM | Hydrophobic Site B binding |
References
-
Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues. Vertex AI Search Result 1.1. Link
-
Phenylpropiophenone derivatives as potential anticancer agents. Vertex AI Search Result 1.2. Link
-
Synthesis of propiophenone derivatives as new class of antidiabetic agents. Vertex AI Search Result 1.3. Link
-
Tapentadol Hydrochloride Intermediate Synthesis. Vertex AI Search Result 1.4. Link
-
Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones. Vertex AI Search Result 1.6. Link
-
Structure-Activity Relationship of Chalcone-based NF-kappaB Inhibitors. Vertex AI Search Result 1.1. Link
-
Natural alpha-Glucosidase and Protein Tyrosine Phosphatase 1B Inhibitors. Vertex AI Search Result 1.18. Link
Sources
Technical Review: 1,3-Diphenylpropan-1-one Analogs (Dihydrochalcones) in Medicinal Chemistry
Executive Summary
The 1,3-diphenylpropan-1-one scaffold, commonly referred to as dihydrochalcone , represents a pivotal pharmacophore in modern medicinal chemistry. Structurally distinct from its unsaturated precursor (chalcone) by the saturation of the
This technical guide analyzes the synthetic pathways, structure-activity relationships (SAR), and therapeutic applications of these analogs, specifically focusing on their role as MAO-B inhibitors (Neurodegeneration) , Tubulin Polymerization Inhibitors (Oncology) , and COX-2 Inhibitors (Inflammation) .
Part 1: Chemical Architectonics & Synthesis
The synthesis of 1,3-diphenylpropan-1-one analogs generally follows two distinct strategic pathways: Reductive Saturation (for preserving the core) and Conjugate Addition (for C3-functionalization).
Synthetic Pathways
-
Pathway A: The Reductive Route. The most common method involves the Claisen-Schmidt condensation of acetophenone and benzaldehyde to form a chalcone, followed by selective catalytic hydrogenation (H₂/Pd-C) or transfer hydrogenation (HCOONH₄). This retains the 1,3-diaryl skeleton while removing the reactive alkene.
-
Pathway B: The Michael Addition Route. To generate 3-substituted analogs (e.g., 3-amino or 3-thio derivatives), the chalcone intermediate undergoes a Michael addition with nucleophiles (amines, thiols) rather than reduction. This yields highly functionalized 1,3-diphenylpropan-1-ones with enhanced solubility and target specificity.
Visualization: Synthetic Logic Flow
The following diagram outlines the decision matrix for synthesizing simple vs. functionalized analogs.
Figure 1: Divergent synthetic pathways from the chalcone intermediate to stable dihydrochalcones (Target A) or functionalized 3-substituted analogs (Target B).
Part 2: Pharmacological Frontiers & SAR
The removal of the
Neurodegeneration: MAO-B Inhibition
Selective inhibition of Monoamine Oxidase B (MAO-B) is a primary strategy for Parkinson’s disease management.
-
Mechanism: Dihydrochalcones fit into the bipartite cavity of MAO-B. The A-ring occupies the entrance cavity, while the B-ring extends into the substrate cavity near the FAD cofactor.
-
Key SAR:
-
Lipophilicity: Hydrophobic substituents (e.g., -CH₃, -Cl) on the B-ring enhance binding affinity.
-
Steric Constraints: Ortho-substitution often decreases activity due to steric clash; para-substitution is preferred.
-
Selectivity: The flexible propanone linker allows for higher selectivity over MAO-A compared to the rigid chalcone counterparts.
-
Oncology: Tubulin & p53 Modulation
While chalcones are direct tubulin binders, 1,3-diphenylpropan-1-one analogs (specifically 3-substituted variants) exhibit cytotoxicity via distinct mechanisms.
-
3-(Phenylthio) Analogs: Introduction of a sulfur linker at C3 (via Pathway B) creates potent cytotoxic agents against breast cancer (MCF-7) lines.
-
Mechanism: These analogs disrupt the p53-MDM2 interaction and induce apoptosis.[1] The addition of basic side chains (e.g., morpholine) mimics the pharmacophore of Tamoxifen, improving solubility and bioavailability.
Visualization: Structure-Activity Relationship (SAR) Map
Figure 2: SAR analysis of the 1,3-diphenylpropan-1-one scaffold, highlighting critical regions for modification.
Part 3: Experimental Protocol (Case Study)
Objective: Synthesis and Evaluation of 3-(4-(methylsulfonyl)phenyl)-1-phenyl-3-(phenylthio)propan-1-one (A dual COX-2/Cytotoxic agent).
Synthesis Protocol
Reaction Type: Michael Addition (Thia-Michael). Rationale: The introduction of the phenylthio group at C3 creates a bulky, hydrophobic region that enhances binding to the COX-2 secondary pocket.
Materials:
-
Chalcone precursor: 1-phenyl-3-(4-(methylsulfonyl)phenyl)prop-2-en-1-one (1.0 eq)
-
Nucleophile: Thiophenol (1.2 eq)
-
Catalyst: Cinchonine (1.5 mol%) or Triethylamine (catalytic)
-
Solvent: Chloroform (CHCl₃) or Ethanol
Step-by-Step Methodology:
-
Preparation: Dissolve the chalcone precursor (2.0 mmol) in CHCl₃ (4 mL) in a round-bottom flask.
-
Catalyst Addition: Add Cinchonine (8.8 mg) to the stirred solution. Note: Cinchonine is used here to potentially induce stereoselectivity, though racemic mixtures are common in initial screens.
-
Reaction: Add Thiophenol (3.0 mmol) dropwise. Stir the mixture at room temperature.
-
Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1). Completion is typically observed within 3–6 hours.[2]
-
Work-up: Evaporate solvent under vacuum.
-
Validation: Confirm structure via ¹H NMR (Look for disappearance of alkene doublets at 7.5-8.0 ppm and appearance of aliphatic multiplets at 3.0-5.0 ppm).
Quantitative Data Summary
The following table summarizes the biological activity of 3-substituted 1,3-diphenylpropan-1-one analogs compared to standard drugs.
| Compound ID | Substitution (R) | Target | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Analog 4a | 3-(phenylthio), 4-morpholino | MCF-7 (Breast Cancer) | 6.68 ± 2.14 | High (vs Normal Cells) | Zarghi et al. |
| Analog 3d | 3-anilino, 4-SO₂Me | COX-2 | 0.20 | >400 (vs COX-1) | BenchChem/Zarghi |
| Celecoxib | Standard Drug | COX-2 | 0.04 | 375 | - |
| Tamoxifen | Standard Drug | MCF-7 | 12.54 | Low | - |
| Compound 1 | 4-OH, 4'-OMe (Dihydrochalcone) | MAO-B | 0.009 | High (vs MAO-A) | Yeon et al. |
Part 4: References
-
Zarghi, A., et al. (2021).[4][5] Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PMC. Retrieved from [Link]
-
Yeon, S. K., et al. (2023).[6] Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Molecular Diversity. Retrieved from [Link]
-
Safdar, M., et al. (2018). Exploring Promising Immunomodulatory Potential of Natural and Synthetic 1,3-Diphenyl-2-propen-1-one Analogs. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]
-
Judas, N., & Kaitner, B. (1995).[7] 1,3-Diphenylpropan-1-one Crystal Structure. Acta Crystallographica. Retrieved from [Link]
Sources
- 1. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4482745A - Procedure for preparing 1,3-diphenyl-1,3-propanedione - Google Patents [patents.google.com]
- 3. brieflands.com [brieflands.com]
- 4. Structure–Activity Relationship of Natural Dihydrochalcones and Chalcones, and Their Respective Oxyalkylated Derivatives as Anti-Saprolegnia Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Therapeutic Potential of Methoxy-Substituted Propiophenones: A Technical Guide
Executive Summary
Methoxy-substituted propiophenones (MSPs) represent a class of "privileged scaffolds" in medicinal chemistry. While historically categorized primarily as chemical intermediates for photo-initiators and fragrances, recent pharmacological profiling has repositioned them as critical precursors and pharmacophores for Central Nervous System (CNS) regulation and oncological therapeutics .
This guide analyzes the therapeutic utility of MSPs, specifically focusing on the 4-methoxy (para) and 2-methoxy (ortho) isomers. It details their role as precursors to norepinephrine-dopamine reuptake inhibitors (NDRIs) and their conversion into chalcones with potent STAT3 inhibitory activity.
Chemical Architecture & Structure-Activity Relationship (SAR)
The therapeutic versatility of methoxy-propiophenones stems from two structural features: the electronic influence of the methoxy group and the lipophilic propiophenone backbone .
Electronic Tuning via Methoxy Substitution
The methoxy group (-OCH₃) acts as a strong Electron Donating Group (EDG) via resonance (+M effect), significantly altering the electron density of the aromatic ring compared to the unsubstituted propiophenone.
-
4-Methoxy (Para): Increases electron density at the carbonyl oxygen, enhancing hydrogen bond acceptor capability. This isomer often exhibits superior metabolic stability compared to the ortho-isomer due to reduced steric hindrance for Phase II conjugation enzymes.
-
2-Methoxy (Ortho): Introduces steric strain near the carbonyl group, often twisting the propionyl side chain out of planarity. This conformational restriction can be exploited to improve selectivity for specific receptor binding pockets.
The Phenethylamine Mimic
The propiophenone skeleton (phenyl ring + 3-carbon chain) serves as a bioisostere for the phenethylamine backbone found in neurotransmitters (dopamine, norepinephrine).
-
Therapeutic Implication: Functionalization of the
-carbon (e.g., amination) converts the MSP scaffold into a cathinone derivative. Unlike their abuse-prone analogs, sterically bulky amine derivatives (similar to Bupropion ) synthesized from this scaffold function as controlled release antidepressants and smoking cessation agents.
Synthetic Protocols & Isomer Engineering
High-purity synthesis is the prerequisite for therapeutic application. The Friedel-Crafts acylation is the industry standard, but controlling regioselectivity is critical.
Protocol: Friedel-Crafts Acylation of Anisole
Objective: Synthesis of 4-methoxypropiophenone with >95% regioselectivity.
Reagents: Anisole (Substrate), Propionyl Chloride (Acylating agent), Aluminum Chloride (AlCl₃, Lewis Acid), Dichloromethane (DCM).
Step-by-Step Methodology:
-
Catalyst Activation: Suspend anhydrous AlCl₃ (1.1 eq) in dry DCM at 0°C under nitrogen atmosphere.
-
Acylium Ion Formation: Add propionyl chloride (1.0 eq) dropwise. Stir for 15 min to generate the electrophilic acylium complex.
-
Substrate Addition: Add anisole (1.0 eq) slowly to maintain temperature <5°C. The methoxy group directs the electrophile primarily to the para position.
-
Quenching: Pour the reaction mixture over crushed ice/HCl to decompose the aluminum complex.
-
Isomer Separation:
-
Challenge: The reaction yields ~90% para and ~10% ortho.
-
Solution: Exploiting symmetry. The para-isomer has a higher melting point and better packing efficiency. Recrystallization from ethanol/hexane (1:4) selectively precipitates pure 4-methoxypropiophenone, leaving the ortho-oil in the mother liquor.
-
Visualization: Synthesis & Isomer Separation
Figure 1: Industrial workflow for the regioselective synthesis and purification of 4-methoxypropiophenone.
Therapeutic Applications
CNS Regulation: The Bupropion Analog Pathway
Methoxy-substituted propiophenones are the immediate precursors to Methoxy-Bupropion analogs . By brominating the
-
Mechanism: These derivatives inhibit the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[1]
-
Advantage over Bupropion: The 4-methoxy group alters the metabolic profile. While Bupropion is metabolized to hydroxybupropion (active), the 4-methoxy analog undergoes O-demethylation by CYP2D6 to form a phenol. This phenolic metabolite has shown potential for reduced seizure liability compared to the parent chloropropiophenone structure.
Oncology: The Chalcone Gateway
The most potent application of MSPs lies in their conversion to Chalcones (1,3-diaryl-2-propen-1-ones) via Claisen-Schmidt condensation.
-
Target: Signal Transducer and Activator of Transcription 3 (STAT3).
-
Evidence: Derivatives synthesized from 4-methoxypropiophenone have demonstrated IC₅₀ values in the micromolar range against MCF-7 (Breast) and A549 (Lung) cancer cell lines.
-
Mechanism of Action:
-
Microtubule Destabilization: The methoxy-chalcone binds to the colchicine site of tubulin, arresting mitosis.
-
Apoptosis Induction: Downregulation of Bcl-2 and upregulation of Bax proteins, triggering the caspase-3 cascade.
-
Visualization: Divergent Therapeutic Pathways
Figure 2: Divergent synthetic pathways leading to CNS and Oncological therapeutic candidates.
Analytical Profiling & Quality Control
Distinguishing between the 2-methoxy and 4-methoxy isomers is critical for regulatory compliance and efficacy.
| Feature | 4-Methoxypropiophenone (Para) | 2-Methoxypropiophenone (Ortho) |
| ¹H NMR (Aromatic) | Symmetric AA'BB' system (two doublets) | Complex ABCD system (multiplet) |
| IR Carbonyl Stretch | ~1675 cm⁻¹ (Conjugated) | ~1685 cm⁻¹ (Less conjugated due to twist) |
| Melting Point | 27-29°C (Solid at cool room temp) | < 0°C (Liquid) |
| HPLC Retention (C18) | Elutes later (More lipophilic/planar) | Elutes earlier (Steric bulk reduces retention) |
Safety & Regulatory Considerations
Precursor Regulations
Researchers must be aware that while methoxy-propiophenones are legitimate chemical intermediates, they are structurally related to precursors for controlled substances (e.g., methedrone).
-
Compliance: Maintain strict inventory logs. Ensure end-use documentation justifies the synthesis of "bupropion-like" scaffolds for antidepressant research rather than recreational cathinones.
Metabolic Safety
-
CYP450 Interaction: The methoxy group is a substrate for CYP2D6 . In "Poor Metabolizers" (PM) of CYP2D6, the drug's half-life may be significantly extended, necessitating dose adjustments in clinical trials.
-
Toxicity: Unlike nitro- or halo-substituted analogs, the methoxy group is generally non-toxic, metabolizing into a hydrophilic phenol that is readily glucuronidated and excreted.
References
-
BenchChem. (2025). Application Notes & Protocols: Synthesis of Methoxypropiophenone via Friedel-Crafts Acylation. Retrieved from
-
Rau, K. S., et al. (2005).[2] Bupropion increases striatal vesicular monoamine transport.[2] Neuropharmacology, 49(6), 820-30.[2] Retrieved from
-
Carroll, F. I., et al. (2014). Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition. Journal of Medicinal Chemistry. Retrieved from
-
Mai, C. W., et al. (2014). Synthesis of Chalcones with Anticancer Activities. Molecules. Retrieved from
-
Stahl, S. M., et al. (2004). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. Primary Care Companion to the Journal of Clinical Psychiatry. Retrieved from
Sources
Technical Guide: Metabolic Stability of Halogenated Dihydrochalcones
Executive Summary
Dihydrochalcones (DHCs) represent a versatile scaffold in medicinal chemistry, known for their antioxidant, anti-diabetic (SGLT1/2 inhibition), and sweetening properties.[1] However, the clinical utility of natural DHCs (e.g., phloretin, neohesperidin dihydrochalcone) is often compromised by rapid metabolic clearance. This guide details the strategic incorporation of halogen atoms (F, Cl, Br) to modulate the metabolic stability of the DHC core. We explore the mechanistic basis of halogen-mediated metabolic blocking, provide comparative metabolic pathways, and outline a validated protocol for assessing intrinsic clearance (
The Metabolic Liability of the DHC Scaffold
Natural dihydrochalcones possess specific structural features that make them susceptible to rapid biotransformation. Understanding these "soft spots" is the prerequisite for rational halogenation.
Core Metabolic Pathways
The metabolism of DHCs is dominated by two phases:
-
Phase I (Oxidative): The flexible alkyl bridge and the electron-rich aromatic rings (A and B rings) are prime targets for Cytochrome P450 (CYP) enzymes. The B-ring, often bearing a 4'-hydroxyl or methoxy group, is susceptible to further hydroxylation (typically by CYP3A4 and CYP2C9) or O-demethylation.
-
Phase II (Conjugative): The phenolic hydroxyl groups (particularly at positions 2', 4, and 6') undergo rapid glucuronidation (UGTs) and sulfation (SULTs). This is the rate-limiting elimination step for many flavonoids in vivo.
-
Microbiota-Mediated Reduction: Unlike chalcones, DHCs lack the
-unsaturated ketone motif, making them resistant to initial reductase activity but susceptible to ring fission by colonic bacteria, leading to hydroxyphenylpropionic acid derivatives.
The Halogenation Strategy
Halogenation serves as a "metabolic block" strategy.
-
Electronic Deactivation: Halogens are electron-withdrawing (inductive effect). Placing a Fluorine (F) or Chlorine (Cl) adjacent to a metabolic soft spot (e.g., a site of aromatic hydroxylation) deactivates the ring toward electrophilic attack by the high-valent iron-oxo species of CYP enzymes.
-
Steric Shielding: Bulky halogens (Cl, Br) can sterically hinder the approach of UGT enzymes to adjacent hydroxyl groups, potentially slowing Phase II conjugation.
-
Lipophilicity Modulation: Halogenation increases
, which can alter the compound's affinity for metabolic enzymes and transporters.
Mechanistic Visualization: Native vs. Halogenated Pathways
The following diagram illustrates how halogen substitution shifts the metabolic fate of a theoretical DHC scaffold.
Figure 1: Comparative metabolic fate. Halogenation (e.g., Fluorine at C3') blocks the primary oxidation site, shifting the compound from rapid clearance to systemic stability.
Experimental Protocol: Microsomal Stability Assay
To quantify the stability conferred by halogenation, a rigorous intrinsic clearance (
Materials & Reagents[2]
-
Test Compounds: Halogenated DHCs (10 mM stock in DMSO).
-
Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).
-
Controls: Verapamil (High clearance), Warfarin (Low clearance).
Workflow Diagram
Figure 2: Step-by-step workflow for the HLM stability assay ensuring precise kinetic data collection.
Detailed Procedure
-
Preparation: Dilute test compounds to 1 µM in Phosphate Buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomes. Note: Keep DMSO < 0.1% to avoid enzyme inhibition.
-
Pre-incubation: Incubate the mixture at 37°C for 10 minutes to allow protein binding equilibrium.
-
Initiation: Add NADPH (final concentration 1 mM) to start the reaction.
-
Sampling: At defined intervals (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots.
-
Quenching: Immediately transfer aliquot into 150 µL ice-cold ACN (with IS) to precipitate proteins and stop metabolism.
-
Processing: Centrifuge at 4,000 rpm for 20 minutes. Collect supernatant for LC-MS/MS.
Data Analysis & Calculation
Plot the natural logarithm of the remaining parent compound (
Interpretation:
-
High Stability:
min; µL/min/mg. -
Low Stability:
min; µL/min/mg. -
Success Criterion: A halogenated DHC should exhibit a >2-fold increase in
compared to its non-halogenated parent.
Case Study Analysis: Structure-Metabolism Relationships (SMR)
The following table summarizes the impact of specific halogen substitutions on DHC stability, synthesized from flavonoid SAR data.
| Compound Variant | Substitution | Predicted Effect | Mechanism |
| Parent DHC | None | High Clearance | Rapid 4'-hydroxylation (B-ring) and glucuronidation. |
| 3'-Fluoro-DHC | Fluorine (F) | Moderate Stability | Blocks CYP oxidation at C3'; F is small, minimal steric impact on UGTs. |
| 3'-Chloro-DHC | Chlorine (Cl) | High Stability | Blocks oxidation; Moderate steric hindrance reduces conjugation. |
| 3',5'-Dichloro-DHC | Di-Chlorine | Very High Stability | Complete blockage of B-ring oxidation; Significant lipophilicity increase (check solubility). |
| 4'-Bromo-DHC | Bromine (Br) | Variable | Blocks 4'-OH oxidation but may introduce toxicity or solubility issues. |
Key Insight: While fluorination is often preferred for maintaining steric profiles similar to hydrogen (bioisostere), chlorination often provides a more robust metabolic blockade due to the combination of electronic deactivation and steric bulk, provided the solubility remains within acceptable limits.
References
-
Dihydrochalcones: Methods of Acquisition and Pharmacological Properties. National Institutes of Health (NIH). [Link]
-
Rational Design, Synthesis and Pharmacological Evaluation of Chalcones. MDPI. [Link]
-
Halogen atoms in the modern medicinal chemistry: hints for the drug design. Current Drug Targets. [Link]
-
Structural investigation of interactions between halogenated flavonoids and the lipid membrane. Scientific Reports. [Link]
Sources
Methodological & Application
Synthesis of 4'-Chloro-3-(3-methoxyphenyl)propiophenone from chalcones
Application Note & Protocol
A Robust, Two-Step Synthesis of 4'-Chloro-3-(3-methoxyphenyl)propiophenone via a Chalcone Intermediate
Abstract: This application note provides a comprehensive, field-proven guide for the synthesis of this compound, a valuable propiophenone derivative for research and development in medicinal chemistry and materials science. The described methodology follows a reliable two-step pathway: (1) a base-catalyzed Claisen-Schmidt condensation to form the intermediate chalcone, (E)-1-(4-chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, followed by (2) a selective catalytic hydrogenation for the 1,4-reduction of the α,β-unsaturated ketone system. This guide emphasizes the causality behind experimental choices, provides detailed, self-validating protocols, and includes characterization data to ensure reproducibility and high purity of the final product.
Introduction and Synthetic Strategy
Propiophenone scaffolds are integral building blocks in the synthesis of numerous pharmacologically active compounds. The target molecule, this compound, incorporates key structural motifs—a chlorinated aromatic ring and a methoxy-substituted phenyl group—that are frequently explored in drug design to modulate physiochemical properties and biological activity.
The synthesis of this target molecule from its corresponding chalcone is a classic and efficient strategy. Chalcones, or 1,3-diaryl-2-propen-1-ones, are readily prepared and their α,β-unsaturated ketone system allows for selective modification.[1] The core of this process is the regioselective reduction of the carbon-carbon double bond without affecting the carbonyl group.[2] Catalytic hydrogenation is a premier method for this transformation due to its high selectivity, efficiency, and scalability.[3][4]
The overall synthetic workflow is illustrated below.
Figure 1: Overall two-step synthetic workflow.
Part 1: Synthesis of (E)-1-(4-chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
Principle and Mechanism
The synthesis of the chalcone precursor is achieved via the Claisen-Schmidt condensation, a cornerstone reaction in organic chemistry for forming α,β-unsaturated ketones.[5] This reaction involves the base-catalyzed condensation of an aldehyde (lacking α-hydrogens) with a ketone.[6]
Causality of Component Selection:
-
Base Catalyst (NaOH or KOH): A strong base is required to deprotonate the α-carbon of the ketone (4-chloroacetophenone), forming a nucleophilic enolate.[7][8]
-
Solvent (Methanol/Ethanol): An alcoholic solvent is used as it effectively dissolves both the reactants and the base catalyst, facilitating a homogeneous reaction environment.
-
Reactants: 3-Methoxybenzaldehyde is chosen as the aldehyde component because it lacks α-hydrogens, preventing self-condensation and ensuring it acts solely as the electrophile. 4-Chloroacetophenone provides the necessary enolizable ketone.
The mechanism proceeds via the formation of an enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol addition product readily undergoes base-catalyzed dehydration (elimination of water) to yield the thermodynamically stable trans-chalcone, driven by the formation of an extended conjugated system.[7]
Figure 2: Simplified reaction mechanism pathway.
Experimental Protocol
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 4-Chloroacetophenone | 154.59 | 3.86 g | 25.0 |
| 3-Methoxybenzaldehyde | 136.15 | 3.40 g (3.0 mL) | 25.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 2.00 g | 50.0 |
| Ethanol (95%) | - | 50 mL | - |
| Deionized Water | - | ~200 mL | - |
| Hydrochloric Acid (conc.) | - | As needed | - |
| Magnetic Stirrer & Stir Bar | - | 1 | - |
| 250 mL Round-Bottom Flask | - | 1 | - |
| Buchner Funnel & Filter Paper | - | 1 | - |
Procedure:
-
Catalyst Preparation: In a 250 mL round-bottom flask, dissolve 2.00 g of sodium hydroxide in 20 mL of deionized water. Cool the solution to room temperature in an ice bath, then add 30 mL of ethanol.
-
Reactant Addition: To the stirred, cooled NaOH solution, add 3.86 g of 4-chloroacetophenone. Stir for 5 minutes until fully dissolved.
-
Condensation Reaction: Add 3.40 g (3.0 mL) of 3-methoxybenzaldehyde dropwise to the mixture over 10-15 minutes. A color change and the formation of a precipitate should be observed.
-
Reaction Completion: Remove the flask from the ice bath and allow it to stir at room temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 4:1 Hexane:Ethyl Acetate).
-
Product Isolation: Pour the reaction mixture into ~150 mL of ice-cold water.
-
Neutralization: Slowly acidify the aqueous suspension with concentrated HCl until it is neutral to litmus paper (pH ~7). This step protonates any remaining phenoxide and neutralizes the base.
-
Filtration and Washing: Collect the solid yellow precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts.
-
Drying and Recrystallization: Air-dry the crude product. For purification, recrystallize the solid from hot ethanol.
-
Final Product: Dry the purified crystals in a vacuum oven to yield (E)-1-(4-chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one as a yellow solid. Expected yield: 80-90%.
Part 2: Selective Reduction to this compound
Principle and Rationale
The conversion of the chalcone to the target propiophenone requires the selective 1,4-reduction (conjugate reduction) of the C=C double bond while preserving the C=O bond. Catalytic hydrogenation is the method of choice for this transformation due to its high chemoselectivity under mild conditions.[2]
Causality of Component Selection:
-
Catalyst (10% Palladium on Carbon, Pd/C): Palladium is an excellent catalyst for the hydrogenation of alkenes.[9] The carbon support provides a high surface area for the reaction. A 10% loading is standard for efficient conversion.
-
Hydrogen Source (H₂ Gas): Molecular hydrogen is the reducing agent. It adsorbs onto the palladium surface, where it is activated for addition across the double bond.
-
Solvent (Ethyl Acetate or Ethanol): These solvents are chosen for their ability to dissolve the chalcone substrate and for their relative inertness under hydrogenation conditions.
The mechanism involves the adsorption of both the hydrogen and the α,β-unsaturated ketone onto the surface of the palladium catalyst. Hydrogen is then transferred stepwise to the carbon-carbon double bond, leading to the saturated ketone. The carbonyl group is less readily reduced under these conditions, ensuring high selectivity.[3]
Experimental Protocol
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Notes |
| (E)-1-(4-chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | 272.73 | 2.73 g (10.0 mmol) | From Part 1 |
| 10% Palladium on Carbon (Pd/C) | - | ~150 mg | Catalyst, handle with care (pyrophoric) |
| Ethyl Acetate (or Ethanol) | - | 100 mL | Anhydrous grade recommended |
| Hydrogen (H₂) Gas | 2.02 | 1 atm (balloon) | Flammable gas, use in a ventilated hood |
| Celite® or Filter Aid | - | As needed | For filtration |
| Hydrogenation Apparatus | - | 1 | (e.g., Parr shaker or balloon setup) |
| Rotary Evaporator | - | 1 | For solvent removal |
Procedure:
-
Reaction Setup: In a 250 mL hydrogenation flask, dissolve 2.73 g of the chalcone from Part 1 in 100 mL of ethyl acetate.
-
Catalyst Addition: Carefully add ~150 mg of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition. Caution: Pd/C can be pyrophoric when dry and exposed to air.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere. Pressurize the vessel with H₂ (a balloon is sufficient for atmospheric pressure) and stir the suspension vigorously.
-
Monitoring: The reaction is typically complete within 2-6 hours at room temperature. Progress can be monitored by TLC, observing the disappearance of the starting chalcone spot and the appearance of a new, higher Rf product spot.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of fresh ethyl acetate (2 x 10 mL) to recover all the product.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by recrystallization (e.g., from ethanol/water) or by flash column chromatography on silica gel if necessary.
-
Final Product: Dry the purified material under vacuum to obtain this compound as a white or off-white solid. Expected yield: >95%.
Characterization Data
Intermediate: (E)-1-(4-chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
-
Appearance: Yellow crystalline solid
-
Molecular Formula: C₁₆H₁₃ClO₂
-
Molecular Weight: 272.73 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.95 (d, 2H), ~7.75 (d, 1H, J=15.6 Hz, β-H), ~7.45 (d, 2H), ~7.40 (d, 1H, J=15.6 Hz, α-H), ~7.35 (t, 1H), ~7.20 (m, 2H), ~6.95 (dd, 1H), ~3.85 (s, 3H, -OCH₃).
-
IR (KBr, cm⁻¹): ~1660 (C=O, conjugated ketone), ~1595 (C=C, alkene), ~1250 (C-O, ether).
Final Product: this compound
-
Appearance: White to off-white solid
-
Molecular Formula: C₁₆H₁₅ClO₂
-
Molecular Weight: 274.74 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.90 (d, 2H), ~7.45 (d, 2H), ~7.25 (t, 1H), ~6.80 (m, 3H), ~3.80 (s, 3H, -OCH₃), ~3.30 (t, 2H, -CH₂-CO), ~3.05 (t, 2H, Ar-CH₂-).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~196.8 (C=O), 159.8, 142.5, 139.5, 135.0, 129.5, 129.4, 128.9, 120.8, 114.3, 111.8, 55.1 (-OCH₃), 40.5 (-CH₂-CO), 30.2 (Ar-CH₂-).
References
-
Kobe University. (n.d.). Conjugate reduction of α,β-unsaturated ketones with hydrosilane mediated by copper(I) salt. Retrieved from [Link]
-
American Chemical Society. (2026). Organocatalytic Deoxygenative Reduction of α,β-Unsaturated Ketones. ACS Publications. Retrieved from [Link]
-
MDPI. (2024). Iridium-Catalyzed Highly Selective 1,4-Reduction of α,β-Unsaturated Carbonyl Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Transition-metal-free chemoselective reduction of α,β-unsaturated ketones using H₂O as a hydrogen source. Organic Chemistry Frontiers. Retrieved from [Link]
-
Nowak, M., et al. (n.d.). Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-chalcone derivatives. Reaction conditions. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C. Retrieved from [Link]
-
Padma, et al. (2016). synthesis, characterization and biological evaluation of some new chalcones. International Journal of Pharmacy. Retrieved from [Link]
-
Wentzel Lab. (2021). Chalcone Synthesis Mechanism-E2 vs E1cb. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenation of chalcone derivatives and other α,β-unsaturated ketones using cationic Rh-complexes in γ-valerolactone as a biomass-based solvent. Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. Retrieved from [Link]
-
Zhu, X., et al. (n.d.). Chalcone: A Privileged Structure in Medicinal Chemistry. PMC. Retrieved from [Link]
-
Kamal, A., et al. (n.d.). Synthesis of Chalcones with Anticancer Activities. PMC - NIH. Retrieved from [Link]
-
Chang, K.-L. (n.d.). The Complete Mechanism of Chalcone Formation. eScholarship. Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of chalcone by hydrogenation. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). Method for synthesizing dihydrochalcone by using chalcone reductase. Retrieved from [Link]
-
Kim, H., et al. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. PMC - NIH. Retrieved from [Link]
-
RJPBCS. (n.d.). Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2024). Synthesis and properties of chalcones from 3-methoxy acetophenone. Retrieved from [Link]
Sources
- 1. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rjpbcs.com [rjpbcs.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. The Complete Mechanism of Chalcone Formation [escholarship.org]
- 9. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]
Application Note: Selective Reduction of Chalcones to Dihydrochalcones
Topic: Reagents for Reducing Chalcones to Dihydrochalcones Content Type: Detailed Application Note & Protocols Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Achieving Chemoselectivity: A Guide to Reagents and Protocols
Executive Summary
The reduction of chalcones (1,3-diphenyl-2-propen-1-ones) to dihydrochalcones (1,3-diphenylpropan-1-ones) represents a classic challenge in chemoselectivity. The objective is the exclusive reduction of the
Common reducing agents often fail this specificity:
-
Standard NaBH₄: Typically attacks the carbonyl (1,2-addition), yielding the allylic alcohol.
-
Vigorous Hydrogenation: Can over-reduce the carbonyl to an alcohol or reduce the aromatic rings.
This guide details three field-proven protocols to achieve high-yield, selective synthesis of dihydrochalcones (DHCs), ranging from catalytic transfer hydrogenation to green biocatalysis.
Mechanistic Pathways & Selectivity Challenges
The reduction of chalcones involves competing pathways. Understanding the electronic preference of your chosen reagent is critical to avoiding the "Over-Reduction Trap."
Visualization: Reaction Pathways
Figure 1: Competing reduction pathways. The goal is to arrest the reaction at the Dihydrochalcone (Green Node) and prevent deviation to the Allylic Alcohol (Red Path) or Over-reduction (Yellow Node).
Protocol A: Catalytic Transfer Hydrogenation (The Gold Standard)
Reagent System: Palladium on Carbon (Pd/C) + Ammonium Formate Mechanism: Pd-catalyzed decomposition of ammonium formate releases H₂ and NH₃ in situ. This method is often superior to H₂ balloons because the kinetics favor alkene reduction over carbonyl reduction under mild conditions.
Why Use This?
-
Safety: No high-pressure H₂ cylinders or balloons required.
-
Selectivity: Highly specific for the C=C bond in conjugated enones.
-
Speed: Reactions often complete in <1 hour.
Experimental Protocol
Scale: 1.0 mmol Chalcone
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Solvation: Dissolve Chalcone (1.0 mmol) in Dry Methanol (10-15 mL) .
-
Catalyst Addition: Carefully add 10% Pd/C (10 wt% of substrate mass) .
-
Safety Note: Dry Pd/C is pyrophoric. Wet the catalyst with a few drops of water or add it under an inert blanket (Argon/N₂) if possible.
-
-
Donor Addition: Add Ammonium Formate (5.0 mmol, 5 equiv.) in a single portion.
-
Reaction: Heat the mixture to Reflux (approx. 65°C) .
-
Observation: Evolution of gas (CO₂, NH₃) will occur.
-
-
Monitoring: Monitor by TLC every 15 minutes.
-
Visual Cue: The bright yellow color of the chalcone typically fades to colorless as the conjugation is broken.
-
-
Workup:
-
Cool to room temperature.[1]
-
Filter through a pad of Celite to remove Pd/C. Wash the pad with MeOH.
-
Concentrate the filtrate under reduced pressure.
-
Resuspend residue in water (10 mL) and extract with Ethyl Acetate (3 x 10 mL) to remove residual ammonium salts.
-
Dry organic layer (Na₂SO₄) and concentrate.[2]
-
Protocol B: Sodium Dithionite Reduction (The Metal-Free Alternative)
Reagent System: Sodium Dithionite (Na₂S₂O₄) Mechanism: Dithionite acts as a sulfur-based electron donor in aqueous media. It selectively reduces conjugated C=C bonds via a mechanism involving the formation of a sulfinate intermediate.
Why Use This?
-
Cost: Extremely inexpensive reagents.
-
Metal-Free: Ideal for pharmaceutical intermediates where metal scavenging (Pd removal) is a regulatory burden.
-
Mild: Operates in aqueous/organic biphasic systems.
Experimental Protocol
Scale: 1.0 mmol Chalcone
-
Setup: 50 mL round-bottom flask with reflux condenser.
-
Solvation: Dissolve Chalcone (1.0 mmol) in Dioxane (10 mL) .
-
Reagent Prep: Prepare a solution of Sodium Dithionite (3.0 mmol) and Sodium Bicarbonate (3.0 mmol) in Water (10 mL) .
-
Reaction: Add the aqueous dithionite solution to the dioxane mixture.
-
Heating: Heat to Reflux under Nitrogen for 2–4 hours.
-
Note: Dithionite decomposes rapidly in acidic conditions; NaHCO₃ buffers the solution to maintain activity.
-
-
Workup:
-
Cool the reaction mixture.
-
If bubbling occurs (SO₂ release), allow it to subside.
-
Extract with Diethyl Ether or Ethyl Acetate (3 x 15 mL).
-
Wash combined organics with Brine.
-
Dry (MgSO₄) and concentrate.
-
Protocol C: Biocatalytic Reduction (The Green/Stereoselective Route)
Reagent System: Ene-Reductases (Old Yellow Enzyme family - OYE) Mechanism: Flavin-dependent enzymes that catalyze the asymmetric trans-hydrogenation of the C=C bond.
Why Use This?
-
Chirality: If the
-carbon of the chalcone has a substituent (e.g., -methyl chalcone), this method can establish a chiral center with high enantiomeric excess (ee >99%). -
Environment: Water-based, ambient temperature, neutral pH.
Experimental Protocol
Scale: 100 mg Chalcone
-
Buffer Prep: Prepare 20 mL of Phosphate Buffer (50 mM, pH 7.0).
-
Cofactor System: Add NADPH (0.1 mM) and a recycling system: Glucose (200 mg) and Glucose Dehydrogenase (GDH, 50 Units) .
-
Logic: Ene-reductases consume NADPH; GDH recycles NADP+ back to NADPH using glucose.
-
-
Enzyme: Add Ene-Reductase (e.g., OYE1, OYE2, or commercially available kit enzymes) (5-10 mg) .
-
Substrate: Dissolve Chalcone (100 mg) in DMSO (0.5 mL) and add dropwise to the buffer.
-
Constraint: Keep DMSO concentration <5% to avoid denaturing the enzyme.
-
-
Incubation: Shake at 30°C / 180 rpm for 24 hours.
-
Workup: Extract with Ethyl Acetate (3 x 10 mL). Centrifuge if an emulsion forms (common with proteins).
Comparison of Methods
| Feature | Transfer Hydrogenation (Pd/C) | Sodium Dithionite | Biocatalysis (Ene-Reductase) |
| Selectivity (C=C vs C=O) | High | Very High | Perfect |
| Reaction Time | Fast (30-60 min) | Medium (2-4 h) | Slow (12-24 h) |
| Scalability | Excellent | Good | Moderate (Volume limited) |
| Cost | High (Pd catalyst) | Low | High (Enzymes) |
| Primary Risk | Pyrophoric catalyst | Decomposition of reagent | Enzyme denaturation |
Decision Matrix: Selecting the Right Protocol
Figure 2: Decision tree for selecting the optimal reduction strategy based on substrate complexity and lab constraints.
References
-
Ahmed, N., & van Lier, J. E. (2006). Pd–C/ammonium formate: a selective catalyst for the hydrogenation of chalcones to dihydrochalcones. Journal of Chemical Research, 2006(5), 311-313. Link
-
Vries, J. G. de, et al. (1984). Reduction of Aldehydes and Ketones by Sodium Dithionite.[3][4] The Journal of Organic Chemistry, 49, 113-116. (Foundational work on dithionite selectivity). Link
-
Stueckler, C., et al. (2010). Stereoselective bioreduction of α,β-unsaturated alkenes catalyzed by ene-reductases. Organic & Biomolecular Chemistry, 8, 1540-1547. Link
-
Khurana, J. M., & Sharma, P. (2004). Chemoselective reduction of α,β-unsaturated aldehydes, ketones, carboxylic acids, and esters with nickel boride in methanol-water. Bulletin of the Chemical Society of Japan, 77(3), 549-552. (Note: Discusses Nickel Boride variations). Link
-
Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95. Link
Sources
Application Notes and Protocols for the One-Pot Synthesis of 1,3-Diarylpropan-1-ones
Introduction: The Significance of 1,3-Diarylpropan-1-one Scaffolds
The 1,3-diarylpropan-1-one framework is a privileged scaffold in medicinal chemistry and materials science. These compounds and their derivatives exhibit a wide range of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents. Their structural motif is found in various natural products and serves as a versatile building block for the synthesis of more complex molecules, such as flavonoids and heterocyclic compounds. The development of efficient and sustainable methods for the synthesis of 1,3-diarylpropan-1-ones is, therefore, of significant interest to researchers in academia and the pharmaceutical industry.
This technical guide provides an in-depth overview of the one-pot synthesis of 1,3-diarylpropan-1-ones, focusing on domino reactions that combine a Claisen-Schmidt condensation with a subsequent Michael addition. We will explore various catalytic systems, provide detailed experimental protocols, and discuss the underlying reaction mechanisms.
Synthetic Strategies: A Domino Approach
The one-pot synthesis of 1,3-diarylpropan-1-ones from readily available aromatic aldehydes and acetophenones is an attractive strategy that enhances efficiency and reduces waste by minimizing intermediate purification steps. A prevalent and highly effective approach is a domino or tandem reaction sequence. This typically involves:
-
In Situ Formation of a Chalcone Intermediate: An aromatic aldehyde and an acetophenone undergo a base-catalyzed Claisen-Schmidt condensation to form a 1,3-diaryl-2-propen-1-one (chalcone).[1]
-
Conjugate Addition (Michael Addition): A nucleophile (Michael donor) is then added to the reaction mixture, which undergoes a conjugate addition to the α,β-unsaturated ketone of the chalcone intermediate to yield the desired 1,3-diarylpropan-1-one derivative.
The choice of catalyst and Michael donor is crucial in determining the reaction's efficiency and the nature of the final product.
Reaction Mechanisms
The overall one-pot synthesis can be visualized as a two-stage process occurring in a single reaction vessel.
Stage 1: Claisen-Schmidt Condensation
The reaction is initiated by a base, which deprotonates the α-carbon of the acetophenone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.
Caption: Claisen-Schmidt condensation mechanism.
Stage 2: Michael Addition
Once the chalcone is formed in situ, a Michael donor is introduced. The catalyst for this step (which can be the same base from the first step or a different catalyst) facilitates the 1,4-conjugate addition of the nucleophile to the β-carbon of the chalcone. The resulting enolate is then protonated to give the final 1,3-diarylpropan-1-one product.
Caption: Michael addition of a nucleophile to a chalcone.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the one-pot synthesis of 1,3-diarylpropan-1-ones using different catalytic systems and Michael donors.
Protocol 1: Organocatalytic One-Pot Synthesis of 1,3-Diaryl-3-arylaminopropan-1-ones
This protocol utilizes thiamine hydrochloride as an efficient and green organocatalyst for a one-pot, three-component reaction between an acetophenone, an aromatic aldehyde, and an aromatic amine.[2]
Materials:
-
Substituted acetophenone (1.0 mmol)
-
Substituted aromatic aldehyde (1.0 mmol)
-
Substituted aromatic amine (1.0 mmol)
-
Thiamine hydrochloride (10 mol%)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard laboratory glassware for work-up and filtration
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask, combine the substituted acetophenone (1.0 mmol), substituted aromatic aldehyde (1.0 mmol), substituted aromatic amine (1.0 mmol), and thiamine hydrochloride (10 mol%) in ethanol (5 mL).
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (20 mL) and stir for 10-15 minutes.
-
Isolation: Collect the precipitated solid product by vacuum filtration.
-
Purification: Wash the solid with cold water and then recrystallize from ethanol to obtain the pure 1,3-diaryl-3-arylaminopropan-1-one derivative.
Protocol 2: Base-Catalyzed One-Pot Synthesis of 1,3-Diaryl-3-(arylthio)propan-1-ones
This protocol describes the synthesis of β-aryl-β-mercapto ketones via a Michael addition of a thiol to a chalcone, which can be adapted to a one-pot procedure by first forming the chalcone in situ.
Materials:
-
Substituted acetophenone (1.0 mmol)
-
Substituted aromatic aldehyde (1.0 mmol)
-
Aromatic thiol (1.1 mmol)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (as catalyst)
-
Ethanol or Methanol as solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Chalcone Formation (In Situ): In a round-bottom flask, dissolve the substituted acetophenone (1.0 mmol) and aromatic aldehyde (1.0 mmol) in ethanol. Add a catalytic amount of KOH or NaOH and stir at room temperature until TLC analysis indicates the complete formation of the chalcone.
-
Michael Addition: To the reaction mixture containing the in situ generated chalcone, add the aromatic thiol (1.1 mmol).
-
Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC until the chalcone is consumed.
-
Work-up: Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 3: One-Pot Synthesis via Catalytic Transfer Hydrogenation of Chalcones
This method involves the in situ formation of a chalcone followed by its reduction to the corresponding 1,3-diarylpropan-1-one using a catalytic transfer hydrogenation system.
Materials:
-
Substituted acetophenone (1.0 mmol)
-
Substituted aromatic aldehyde (1.0 mmol)
-
Base catalyst for condensation (e.g., NaOH)
-
Palladium on carbon (Pd/C, 10 mol%)
-
Hydrogen donor (e.g., ammonium formate, formic acid)
-
Solvent (e.g., ethanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Chalcone Formation (In Situ): In a round-bottom flask, dissolve the acetophenone (1.0 mmol) and aldehyde (1.0 mmol) in ethanol. Add the base catalyst and stir at room temperature until the chalcone formation is complete (monitored by TLC).
-
Catalyst and Hydrogen Donor Addition: To the reaction mixture, carefully add Pd/C (10 mol%) and the hydrogen donor (e.g., ammonium formate, 3-5 equivalents).
-
Reaction: Heat the mixture to reflux and stir until the chalcone is fully consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.
Data Presentation: Substrate Scope and Yields
The efficiency of these one-pot syntheses is highly dependent on the electronic nature of the substituents on the aromatic rings of the aldehyde and acetophenone. The following table summarizes typical results for the organocatalytic synthesis of 1,3-diaryl-3-arylaminopropan-1-ones.
| Entry | Acetophenone (Ar¹) | Aldehyde (Ar²) | Amine (Ar³) | Product | Yield (%) |
| 1 | Phenyl | Phenyl | Phenyl | 3-Anilino-1,3-diphenylpropan-1-one | 85 |
| 2 | 4-Methylphenyl | Phenyl | Phenyl | 3-Anilino-3-phenyl-1-(p-tolyl)propan-1-one | 88 |
| 3 | 4-Chlorophenyl | Phenyl | Phenyl | 3-Anilino-1-(4-chlorophenyl)-3-phenylpropan-1-one | 90 |
| 4 | Phenyl | 4-Nitrophenyl | Phenyl | 3-Anilino-3-(4-nitrophenyl)-1-phenylpropan-1-one | 92 |
| 5 | Phenyl | 4-Methoxyphenyl | Phenyl | 3-Anilino-3-(4-methoxyphenyl)-1-phenylpropan-1-one | 82 |
| 6 | Phenyl | Phenyl | 4-Toluidine | 1,3-Diphenyl-3-(p-tolylamino)propan-1-one | 86 |
Yields are representative and may vary based on specific reaction conditions.
Conclusion
The one-pot synthesis of 1,3-diarylpropan-1-ones via a domino Claisen-Schmidt condensation and Michael addition sequence represents a highly efficient and atom-economical approach to this important class of compounds. The methodologies presented in this guide offer researchers and drug development professionals a range of options, from green organocatalytic methods to robust base-catalyzed and reductive protocols. By understanding the underlying mechanisms and following the detailed protocols, scientists can effectively synthesize a diverse library of 1,3-diarylpropan-1-one derivatives for further investigation and application.
References
-
Claisen, L.; Claparède, A. (1881). Condensationen von Ketonen mit Aldehyden. Berichte der deutschen chemischen Gesellschaft, 14(1), 2460–2468. [Link]
-
Pawar, D. D., et al. (2024). Green and Efficient One‐Pot Synthesis of 1,3‐Diaryl‐3‐arylamino‐propan‐1‐one Derivatives Using Thiamine Hydrochloride as a Catalyst. ChemistrySelect, 9(14), e202405766. [Link]
-
Bayanati, M., et al. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 20(1), 326-338. [Link]
-
Piltz, J. (2015). Catalytic Transfer Hydrogenation of 1,3-diphenyl-2-propen-1-one with Palladium on Carbon and Formate Salts. IUPUI ScholarWorks. [Link]
-
Chowrasia, D., et al. (2016). A MODIFIED CLAISEN- SCHMIDT PROTOCOL FOR SYNTHESIS OF 1,3-DIARYL-2- PROPEN-1-ONE (CHALCONE). Journal of Medical Pharmaceutical and Allied Sciences, 5(10), 225-232. [Link]
-
Reddy, B. V. S., et al. (2023). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. RSC Advances, 13(45), 31487-31491. [Link]
-
Frayne, S. H. (2018). The Thiol-Michael Reaction: From First Principles to Applications in Macromolecular Synthesis. University of Colorado Boulder. [Link]
Sources
Application Note: Advanced Solvent Selection & Recrystallization Protocols for Chloro-Propiophenones
Part 1: Introduction & Scope
Chloro-propiophenones (specifically the 3-chloro and 4-chloro isomers) are critical structural motifs in the synthesis of pharmaceutical intermediates, photo-initiators, and functionalized aromatic scaffolds. While chemically stable, their purification presents a distinct thermodynamic challenge: Low Melting Points (MP).
-
4'-Chloropropiophenone: MP ~35–37 °C[1]
-
3'-Chloropropiophenone: MP ~48–51 °C
The Challenge: Standard recrystallization relies on a wide temperature differential (e.g., boiling solvent to dissolve, freezing solvent to crash out). However, because these compounds melt near ambient temperature, they exhibit a high propensity for "oiling out"—phase-separating as a liquid rather than a crystalline solid. This application note details specific solvent systems and thermodynamic protocols to bypass this phenomenon and achieve high-purity crystalline recovery.
Part 2: Theoretical Framework & Solvent Selection
The Thermodynamics of Oiling Out
When purifying chloro-propiophenones, the "Ideal Solubility Curve" is often interrupted by the "Liquid-Liquid Phase Separation (LLPS)" boundary. If the saturation limit is reached at a temperature above the depressed melting point of the solvated compound, the product separates as an oil.
To prevent this, the solvent system must be selected such that the saturation temperature (
Solvent Screening Matrix
The following table summarizes solvent efficacy based on dielectric constants (
| Solvent System | Polarity Index ( | Solubilizing Power (Hot) | Crystallizing Power (Cold) | Risk of Oiling Out | Recommendation |
| Methanol (MeOH) | 5.1 | High | Moderate | High | Primary Choice (with Water) |
| Ethanol (EtOH) | 4.3 | Very High | Low | High | Good, but yield may suffer |
| Hexane / Heptane | 0.1 | Moderate | High | Low | Excellent for 4-Cl isomer |
| Ethyl Acetate | 4.4 | Very High | Very Low | N/A | Too soluble; use as co-solvent only |
| MeOH / Water (80:20) | Mixed | Tunable | High | Moderate | Gold Standard for 3-Cl isomer |
Part 3: Experimental Protocols
Protocol A: The "Cold-Crash" Method (Recommended for 4-Chloropropiophenone)
Target: Low-melting solids (MP < 40 °C)
Rationale: Heating this compound to boiling (e.g., in EtOH) invites oiling out upon cooling. This protocol uses a non-polar solvent with a steep solubility curve at sub-ambient temperatures.
Reagents:
-
Crude 4-Chloropropiophenone
-
n-Hexane (HPLC Grade) or n-Heptane
Workflow:
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add n-Hexane (5 mL per gram of solid).
-
Gentle Heating: Warm the mixture in a water bath set to 30 °C (Do NOT exceed 35 °C). Swirl until dissolved. If insoluble particulates remain, filter through a pre-warmed glass frit.
-
Controlled Cooling: Remove from heat. Allow to sit at room temperature for 10 minutes.
-
Deep Freeze: Place the flask in a freezer at -20 °C for 12–24 hours.
-
Harvest: Rapidly filter the resulting white needles over a chilled Buchner funnel. Wash with cold (-20 °C) Hexane.
Protocol B: The Two-Solvent Displacement (Recommended for 3-Chloropropiophenone)
Target: Mid-melting solids (MP ~50 °C)
Rationale: The 3-isomer has a sufficiently high MP to allow for a modified aqueous-alcohol recrystallization. Water acts as an anti-solvent to force crystallization without requiring extreme cold.
Reagents:
-
Crude 3-Chloropropiophenone
-
Methanol (Solvent A)
-
Deionized Water (Solvent B - Anti-solvent)
Workflow:
-
Saturation: Dissolve crude solid in minimal Methanol at 40 °C . (Ratio approx. 1:1 w/v).
-
Anti-Solvent Addition: While maintaining 40 °C, add warm water dropwise with vigorous stirring.
-
The Cloud Point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add one single drop of Methanol to clear the solution.
-
Seeding (Critical): Add a single seed crystal of pure 3-chloropropiophenone.
-
Crystallization: Allow to cool slowly to room temperature (20 °C) over 2 hours. Do not disturb.
-
Filtration: Collect crystals via vacuum filtration.[2] Wash with 50:50 MeOH/Water.
Part 4: Decision Logic & Process Visualization
The following diagram illustrates the decision matrix for selecting the correct protocol based on the physical state of the crude material.
Figure 1: Decision tree for solvent selection based on thermal properties of the specific isomer.
Part 5: Troubleshooting "Oiling Out"
If your product separates as a yellow/orange oil at the bottom of the flask, do not filter. This oil is your product in a super-saturated liquid state.
Remediation Protocol:
-
Re-heat: Warm the mixture until the oil redissolves into a clear solution.
-
Dilute: Add 10-20% more of the primary solvent (e.g., Methanol or Hexane). The oiling occurred because the solution was too concentrated.
-
Seed: Cool the solution until it is just above the temperature where oiling occurred previously, then add a seed crystal.
-
Agitate: Vigorously stir or scratch the glass side-wall to induce nucleation over phase separation.
Part 6: References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 22697, 4'-Chloropropiophenone. Retrieved from [Link]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization of low-melting aromatics).
Sources
Troubleshooting & Optimization
Preventing over-reduction of carbonyl in dihydrochalcone synthesis
Technical Support Center: Dihydrochalcone Synthesis Topic: Preventing Over-Reduction of Carbonyls During Hydrogenation Ticket ID: DHC-SYNTH-001 Status: Resolved / Guide Published
Executive Summary
The selective reduction of the
This guide moves beyond generic textbook advice. It provides three field-validated workflows to guarantee carbonyl preservation, grounded in kinetic control and catalyst surface modification.
Module 1: Diagnostic & Decision Matrix
Before starting your experiment, determine the correct protocol based on your substrate's sensitivity.
Figure 1: Decision matrix for selecting the optimal reduction strategy based on functional group tolerance and scale.
Module 2: The "Gold Standard" – Transfer Hydrogenation
Best for: High selectivity, lab-scale, preventing over-reduction.
Standard catalytic hydrogenation (
The Protocol
-
Reagents:
-
Substrate: Chalcone (1.0 equiv)
-
Catalyst: 10% Pd/C (10 wt% loading relative to substrate)
-
H-Donor: Ammonium Formate (5.0 equiv)
-
Solvent: Methanol (HPLC grade)
-
-
Procedure:
-
Dissolve chalcone in Methanol (0.1 M concentration).
-
Add 10% Pd/C under an inert atmosphere (
). -
Add Ammonium Formate in one portion.
-
CRITICAL STEP: Heat to reflux immediately. The reaction is endothermic; room temperature stirring is often too slow and leads to incomplete conversion.
-
Monitor by TLC/HPLC every 15 minutes. Reaction typically completes in 30–60 mins.
-
Filter hot through Celite to remove catalyst.
-
Why This Works (Mechanism)
Ammonium formate decomposes to
Module 3: Heterogeneous Hydrogenation (Modified)
Best for: Scale-up, clean workup.
If you must use
The Protocol
-
Solvent Switch: Replace Methanol with Ethyl Acetate (EtOAc) or Toluene . These non-polar/aprotic solvents do not activate the carbonyl group.
-
Catalyst Poisoning (Optional but Recommended):
-
Add Diphenyl Sulfide (
) (0.1 equiv relative to Pd). -
Mechanism:[1][2][3][4][5][6] Sulfur strongly adsorbs to the most active "kink" sites on the Pd lattice. These high-energy sites are responsible for the difficult carbonyl reduction. Blocking them leaves the terrace sites available for the easier alkene reduction [2].
-
Comparative Data: Solvent Effects
| Solvent | Dielectric Constant | H-Bond Donor? | Selectivity (DHC : Alcohol) |
| Methanol | 33.0 | Yes | 85 : 15 (Risk of over-reduction) |
| Ethanol | 24.5 | Yes | 90 : 10 |
| Ethyl Acetate | 6.0 | No | >99 : 1 (Optimal) |
| Toluene | 2.4 | No | >98 : 2 (Slower kinetics) |
Module 4: Chemical Reduction (Nickel Boride)
Best for: Substrates with Halogens (Cl, Br, I) that would be stripped off by Pd/C.
Palladium will reductively cleave aryl halides (dehalogenation). To preserve a chloro- or bromo-chalcone while reducing the alkene, use the Nickel Boride (
The Protocol
-
Reagents:
- (1.0 equiv)
- (3.0 equiv)
-
Solvent: Methanol/THF (1:1)
-
Procedure:
-
Dissolve chalcone and
in the solvent. Cool to 0°C. -
Add
portion-wise (vigorous gas evolution!). -
The solution will turn black (formation of colloidal Nickel Boride).
-
Stir for 15–30 mins. Quench with dilute HCl.
-
Warning: Do not confuse this with Luche Reduction (
Troubleshooting & FAQs
Visualizing the Failure Mode
Understanding the pathway is critical to stopping it.
Figure 2: Reaction pathways showing the target (Green) vs. impurity sinks (Red/Yellow).
FAQ Table
| Symptom | Probable Cause | Corrective Action |
| Formation of Allylic Alcohol | Direct 1,2-attack on Carbonyl. | You likely used |
| Formation of Saturated Alcohol | Over-reduction (Thermodynamic sink). | Reaction time too long or solvent is too polar. Switch solvent to Ethyl Acetate . Stop reaction immediately upon disappearance of starting material. |
| Loss of Aryl Halide | Pd-catalyzed dehalogenation. | STOP using Pd/C. Palladium inserts into C-X bonds. Switch to Method C (Nickel Boride) or use a poisoned catalyst like Pt/C (sulfided). |
| Incomplete Conversion | Catalyst poisoning or low activity. | If using Method A (Formate), ensure temperature is at Reflux . If using Method B, ensure the |
References
-
Ahmed, N., & van Lier, J. E. (2006). Pd-C/ammonium formate: a selective catalyst for the hydrogenation of chalcones to dihydrochalcones.[7] Journal of Chemical Research, 2006(6), 366-368.
-
Sajiki, H. (2017). Pd/C–Al–water facilitated selective reduction of a broad variety of functional groups.[8] Green Chemistry, 19, 1-10.
-
Khurana, J. M., & Sharma, P. (2004). Chemoselective reduction of
-unsaturated aldehydes, ketones, carboxylic acids, and esters with nickel boride in methanol–water.[9] Bulletin of the Chemical Society of Japan, 77(3), 549-552. - Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
Sources
- 1. CN110551011A - synthesis method of hesperetin dihydrochalcone - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pd/C–Al–water facilitated selective reduction of a broad variety of functional groups - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Removing unreacted aldehyde impurities from propiophenone products
Executive Summary & Technical Context
In the synthesis of propiophenone (e.g., via Grignard addition to benzaldehyde followed by oxidation, or Friedel-Crafts acylation with potential aldehyde contamination), unreacted aldehyde (typically benzaldehyde) is a persistent impurity. While boiling points differ (Benzaldehyde: 178°C; Propiophenone: ~218°C), simple distillation often fails to achieve >99% purity due to vapor pressure "dragging" and the formation of transient azeotropes.
This guide details chemically specific methods to sequester and remove aldehyde impurities without degrading the ketone product.[1][2] The core logic relies on the steric differentiation between the reactive aldehyde carbonyl and the hindered ketone carbonyl.
Troubleshooting Guide (Q&A)
Q1: I tried a sodium bisulfite wash, but the aldehyde levels didn't drop. What went wrong?
Diagnosis: The most common failure mode is phase incompatibility . Sodium bisulfite (
The Fix: You must increase the effective concentration of bisulfite in the organic phase or increase the surface area.
-
Method A (Miscible Co-solvent): Dissolve the crude oil in a water-miscible solvent (Methanol or Ethanol) first, then add the saturated bisulfite solution. This creates a homogeneous phase where the adduct forms rapidly. Afterward, dilute with water and extract the propiophenone into a non-polar solvent (e.g., Hexanes).
-
Method B (Vigorous Agitation): If you must use a biphasic system, use a high-shear mixer and a phase-transfer catalyst (though Method A is superior).
Q2: Will the bisulfite react with my propiophenone product?
Technical Insight: Highly unlikely under standard conditions.
-
Mechanism: Bisulfite addition is sensitive to steric hindrance.[3] Aldehydes (R-CHO) are unhindered and react within minutes. Methyl ketones (e.g., Acetophenone) react slowly. Ethyl ketones (Propiophenone) are sterically hindered enough that the equilibrium constant (
) for adduct formation is extremely low. -
Validation: Monitor the reaction by TLC. The aldehyde spot will disappear; the ketone spot should remain unchanged.
Q3: Distillation is not an option for my thermally unstable derivative. How do I remove trace aldehydes (<1%)?
Recommendation: Use Polymer-Supported Scavengers . For high-value intermediates where aqueous workups are risky or emulsions are problematic, use a solid-supported amine or hydrazide resin (e.g., p-toluenesulfonyl hydrazide resin).
-
Logic: The resin covalently binds the aldehyde. The ketone, being less reactive and more hindered, does not bind. Filtration removes the resin-aldehyde complex, leaving pure product in the filtrate.
Q4: Can I just oxidize the aldehyde?
Alternative Approach: Yes. If you cannot use bisulfite, you can selectively oxidize the aldehyde to a carboxylic acid (Benzoic acid) using mild oxidants (e.g., Pinnick oxidation or simple air bubbling with a catalyst).
-
Workflow: Oxidize
Aldehyde becomes Acid Wash with aqueous . The acid moves to the aqueous layer; the ketone stays in the organic layer.
Experimental Protocols
Protocol A: Optimized Bisulfite Purification (The "Gold Standard")
Best for: Bulk removal of >5% aldehyde contamination.
Reagents:
-
Crude Propiophenone mixture
-
Methanol (MeOH) or Ethanol (EtOH)[4]
-
Sodium Bisulfite (
), saturated aqueous solution[5][6] -
Extraction solvent: Hexanes or Diethyl Ether
Step-by-Step:
-
Solubilization: Dissolve 10 g of crude mixture in 30 mL of Methanol.
-
Why: Creates a homogeneous phase for the bisulfite to encounter the aldehyde.
-
-
Addition: Add 15-20 mL of saturated aqueous
solution. -
Reaction: Stir vigorously for 30 minutes at room temperature.
-
Observation: A white precipitate (the bisulfite adduct) may form. This is good.
-
-
Partitioning: Pour the mixture into a separatory funnel containing 100 mL of water and 100 mL of Hexanes.
-
Extraction: Shake well and allow layers to separate.
-
Chemical Fate: The Propiophenone partitions into the Hexanes (Top layer). The Benzaldehyde-Bisulfite adduct stays in the aqueous/methanol phase (Bottom layer).
-
-
Wash: Wash the organic layer once more with water (to remove residual MeOH) and once with Brine.[7]
-
Drying: Dry over
, filter, and concentrate.
Protocol B: Solid-Phase Scavenging
Best for: Polishing steps (<1% impurity) or water-sensitive compounds.
Reagents:
-
Sulfonyl Hydrazide Resin (loading ~1.5 mmol/g)
-
Solvent: DCM or THF
Step-by-Step:
-
Calculation: Calculate the mmols of aldehyde impurity (via NMR integration or GC). Use 3-5 equivalents of resin relative to the impurity.
-
Incubation: Add resin to the solution of crude product.
-
Agitation: Gently shake or stir (do not grind the resin) for 2-4 hours at room temperature.
-
Filtration: Filter through a fritted glass funnel.
-
Result: The filtrate contains purified Propiophenone.
Data Summary & Comparison
| Feature | Bisulfite Extraction | Polymer Scavenging | Selective Oxidation | Distillation |
| Selectivity | High (Steric control) | Very High (Chemoselective) | High (Functional group) | Low/Medium (BP dependent) |
| Yield (Ketone) | >90% | >95% | >85% (Risk of over-oxidation) | 70-85% (Loss to fractions) |
| Cost | Very Low | High | Medium | Low |
| Scalability | Excellent (kg scale) | Poor (g scale) | Good | Excellent |
| Time | ~1 Hour | 2-6 Hours | 4-12 Hours | 4-8 Hours |
Visualizing the Workflow
Figure 1: Purification Decision Tree
Caption: Logical flow for selecting the optimal purification method based on impurity levels and scale.
Figure 2: The Bisulfite Separation Mechanism
Caption: The chemical pathway separating the soluble ketone from the aqueous aldehyde adduct.
[8]
References
-
Boucher, M. M., et al. (2017).[1] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development. [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
-
Encyclopedia of Reagents for Organic Synthesis. "Sodium Bisulfite." [Link]
Sources
- 1. Workup [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. safrole.com [safrole.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Catalyst Load for Pd/C Hydrogenation of Chalcones
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals engaged in the catalytic hydrogenation of chalcones using palladium on carbon (Pd/C). Here, we address common challenges and provide in-depth, field-proven solutions to help you optimize your reactions, with a specific focus on catalyst loading and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst load (mol%) for chalcone hydrogenation?
A typical starting point for the hydrogenation of chalcones using a standard 5% or 10% Pd/C catalyst is between 1-5 mol% of palladium relative to the chalcone substrate. For many common substrates, a loading of 5 mol% Pd/C (by weight relative to the substrate) is a robust starting point for initial screening experiments.[1]
It's crucial to understand that the "optimal" load is highly substrate-dependent and influenced by the desired outcome (e.g., selective reduction of the C=C bond versus complete reduction). Insufficient catalyst loading can lead to slow or incomplete reactions, while excessive loading may not only be uneconomical but can also lead to an increase in side reactions.[2]
Q2: My reaction is very slow or has stalled. Should I just add more catalyst?
While insufficient catalyst loading is a possible cause, simply adding more catalyst to a stalled reaction is generally not recommended.[3] The catalyst surface may have become deactivated or "poisoned." Adding fresh catalyst to a poisoned environment will likely only deactivate the new catalyst as well.
Causality: Catalyst deactivation can occur for several reasons:
-
Catalyst Poisoning: Trace impurities in the substrate, solvent, or hydrogen gas can irreversibly bind to the palladium active sites. Sulfur-containing compounds (e.g., thiols, thioethers) are notorious poisons for palladium catalysts.[4][5][6]
-
Product Inhibition: The product of the reaction may adsorb strongly onto the catalyst surface, preventing the substrate from accessing the active sites.
-
Sintering/Leaching: At elevated temperatures or over long reaction times, palladium nanoparticles can agglomerate (sinter) or leach into the solution, reducing the active surface area.[7]
-
Pore Blockage: Insoluble byproducts or starting material can physically block the pores of the carbon support, preventing hydrogen and substrate from reaching the palladium nanoparticles.[8]
Recommended Action: Instead of adding more catalyst, it is best to stop the reaction, filter off the existing catalyst, and re-evaluate the purity of your starting materials and solvents.[3][9] Consider purifying your chalcone substrate via recrystallization or column chromatography.[9]
Troubleshooting Guide: Specific Issues & Solutions
Issue 1: Poor Selectivity - Both C=C and C=O Bonds are Reduced
Question: I only want to reduce the carbon-carbon double bond to get the corresponding dihydrochalcone (saturated ketone), but I am seeing significant formation of the fully saturated alcohol. How can I improve selectivity?
Answer: This is a common and critical challenge in chalcone hydrogenation. The relative rates of C=C versus C=O bond reduction are influenced by catalyst properties, catalyst loading, and reaction conditions.
Root Causes & Solutions:
-
High Catalyst Activity/Loading: A highly active catalyst or excessive catalyst loading can promote the over-reduction of the carbonyl group.[2]
-
Solution: Decrease the catalyst loading. Start with a lower loading (e.g., 0.5-1 mol%) and carefully monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). An increase in catalyst loading generally leads to a faster reaction rate, which may be detrimental to selectivity.[10]
-
-
Hydrogen Pressure & Temperature: High hydrogen pressure and elevated temperatures favor over-reduction.
-
Use of Catalyst Poisons/Modifiers: In some cases, controlled deactivation of the catalyst can enhance selectivity.
-
Solution (Advanced): The introduction of a catalyst "poison" can selectively inhibit certain reaction pathways. For instance, using diphenyl sulfide as an additive has been shown to allow for the chemoselective hydrogenation of olefins without affecting other reducible groups.[12][13] This approach requires careful optimization.
-
Issue 2: Reaction Fails to Initiate or is Incomplete
Question: I've set up my reaction with 5 mol% Pd/C in ethanol under a hydrogen balloon, but after several hours, my TLC analysis shows only starting material. What's going wrong?
Answer: A complete lack of reactivity points to a fundamental issue with one of the three core components of the reaction: the catalyst, the hydrogen delivery, or the substrate/solvent environment.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed hydrogenation.
Detailed Breakdown:
-
Catalyst Integrity:
-
Problem: Pd/C catalysts can degrade over time, especially if not stored properly under an inert atmosphere.[9] Different batches or suppliers can also have vastly different activities.[14]
-
Solution: Always use a fresh, reputable source of Pd/C. If you suspect the catalyst is the issue, try a test reaction on a simple, reliable substrate like styrene to confirm its activity.
-
-
Hydrogen Delivery:
-
Problem: For balloon hydrogenations, leaks are a common issue. A poor seal at the septum or stopcock will prevent a positive hydrogen atmosphere from being maintained. Also, insufficient purging of the reaction flask can leave oxygen in the headspace, which is a safety hazard and can impact the catalyst.[11][15]
-
Solution: Ensure all connections are secure. Use a three-way stopcock to perform at least three cycles of vacuum followed by backfilling with hydrogen to ensure a fully inert atmosphere.[3] Using a double-layered balloon can help maintain hydrogen pressure for longer reactions.[3]
-
-
Substrate and Solvent Purity:
-
Problem: As mentioned, catalyst poisons are a primary cause of failed hydrogenations.[6] Chalcones are often synthesized via Claisen-Schmidt condensation, and residual base or sulfur-containing reagents (if used) can poison the catalyst.[16]
-
Solution: Purify your chalcone before the reaction. Ensure your solvent is of high purity and degassed to remove dissolved oxygen.[3]
-
Experimental Protocols & Data
Protocol 1: General Procedure for Pd/C Hydrogenation of Chalcone
Safety First: Palladium on carbon is pyrophoric, especially after use when it is saturated with hydrogen.[15][17] Never allow the catalyst to dry in the presence of air.[15][17] Always handle in a well-ventilated fume hood and have a fire extinguisher nearby.[3]
Materials:
-
Chalcone (1.0 mmol)
-
10% Pd/C (0.05 mmol Pd, ~53 mg)
-
Ethanol (10 mL)
-
Hydrogen gas (balloon)
-
Celite®
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the chalcone (1.0 mmol) and ethanol (10 mL).
-
Carefully add the 10% Pd/C catalyst (53 mg) to the flask under a stream of nitrogen or argon.[3]
-
Seal the flask with a rubber septum.
-
Connect the flask to a vacuum/inert gas manifold via a needle.
-
Carefully evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times.
-
Leave the flask under a positive pressure of hydrogen (from a balloon) and stir the suspension vigorously at room temperature. Vigorous stirring is essential for good mixing of the three phases (solid catalyst, liquid solution, gaseous hydrogen).[11]
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully purge the flask with nitrogen to remove all hydrogen.
-
Prepare a small pad of Celite® in a Hirsch funnel and wet it with ethanol.
-
Filter the reaction mixture through the Celite® to remove the catalyst. CRITICAL: Do not allow the filter cake to run dry.[17][18] Keep it wet with solvent at all times.
-
Wash the filter cake with additional ethanol.
-
Transfer the wet filter cake into a designated waste container and quench with plenty of water.[15][17]
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified as necessary.
Table 1: Effect of Catalyst Loading on a Model Reaction
Reaction: Hydrogenation of (E)-1,3-diphenylprop-2-en-1-one (unsubstituted chalcone) in Ethanol at RT under 1 atm H₂.
| Entry | Catalyst Load (mol% Pd) | Time (h) | Conversion (%) | Selectivity (Saturated Ketone:Alcohol) |
| 1 | 1.0 | 12 | >98% | 95:5 |
| 2 | 2.5 | 4 | >99% | 90:10 |
| 3 | 5.0 | 1.5 | >99% | 82:18 |
| 4 | 10.0 | 0.5 | >99% | 65:35 |
Data is illustrative and will vary based on specific substrate and reaction conditions.
This table clearly demonstrates the trade-off: increasing the catalyst load dramatically increases the reaction rate but decreases the selectivity for the desired saturated ketone.[10]
Visualizing the Process: Reaction and Optimization
Caption: Simplified mechanism of chalcone hydrogenation on a Pd/C surface.
This diagram illustrates that both the C=C and C=O bonds of the chalcone can be reduced. The initial, faster step is typically the reduction of the electron-rich C=C double bond. The subsequent reduction of the carbonyl group is generally slower but can be accelerated by higher catalyst loads or more forcing conditions.
By carefully controlling the catalyst loading and reaction parameters, you can steer the reaction toward your desired product with high efficiency and selectivity.
References
-
Recent Advances of Pd/C-Catalyzed Reactions. (n.d.). MDPI. [Link]
-
Hydrogenation (atmospheric pressure) with Pd/C. (n.d.). Waseda University. [Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. [Link]
-
Hazards associated with laboratory scale hydrogenations. (2016). Journal of Chemical Health & Safety. [Link]
-
LCSS: PALLADIUM ON CARBON. (1995). National Academy of Sciences. [Link]
-
Poisoning and deactivation of palladium catalysts. (n.d.). SciSpace. [Link]
-
Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. (2024). MDPI. [Link]
-
Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. (2021). ACS Catalysis. [Link]
-
Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (n.d.). International Research Journal of Engineering, Science, Technology, and Innovation. [Link]
-
Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline. (n.d.). ResearchGate. [Link]
-
Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (2023). International Research Journal of Engineering, Science, Technology, and Innovation. [Link]
-
Why do I not observe a product in Pd/C catalyzed hydrogenation? (2014). ResearchGate. [Link]
-
Influence of Solvents and Additives on the Pyrophoricity of Palladium on Carbon Catalyst after Hydrogenation. (n.d.). ResearchGate. [Link]
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2025). ResearchGate. [Link]
-
Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C. (n.d.). MDPI. [Link]
-
How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. (2023). YouTube. [Link]
-
Investigating Hydrogenations at Different Catalyst Loadings using the ChemSCAN. (2024). H.E.L Group. [Link]
-
Failed Hydrogenation using H2 gas and Pd/C catalyst. (2022). Reddit. [Link]
-
Hydrogenation troubleshooting. (2023). Reddit. [Link]
-
Hydrogen. (n.d.). Organic Chemistry Portal. [Link]
-
Regioselective Hydrogenation of α,β-Unsaturated Ketones over Wilkinson's Catalyst. (2015). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. interesjournals.org [interesjournals.org]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. helgroup.com [helgroup.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. mdpi.com [mdpi.com]
- 13. Hydrogen [organic-chemistry.org]
- 14. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.wisc.edu [chem.wisc.edu]
- 18. youtube.com [youtube.com]
Technical Support Center: Overcoming Solubility Challenges of Chloro-methoxy Propiophenones in NMR Solvents
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing the common yet critical challenge of poor sample solubility in NMR solvents, with a specific focus on the chloro-methoxy propiophenone class of compounds. By moving beyond simple protocols to explain the underlying chemical principles, this document empowers users to make informed, effective decisions during sample preparation to achieve high-quality, reproducible NMR data.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common solubility-related issues encountered in the lab.
Q1: My chloro-methoxy propiophenone derivative won't dissolve in Chloroform-d (CDCl₃). What is the next logical step?
A: Chloroform-d is a solvent of relatively low polarity, making it an excellent first choice for many organic compounds.[1][2][3] However, if your compound has poor solubility, it is likely more polar than CDCl₃ can accommodate. The next logical step is to try a more polar aprotic solvent, such as Acetone-d₆ or Dimethyl sulfoxide-d₆ (DMSO-d₆) . DMSO-d₆ is a powerful solvent with excellent solubilizing properties for a wide range of molecules, including those with polar functional groups.[2][4]
Q2: My NMR spectrum shows broad, poorly resolved peaks. Could this be a solubility issue?
A: Yes, absolutely. Poor solubility is a frequent cause of line broadening in NMR spectra. When a sample is not fully dissolved, or is at a concentration near its saturation point, molecular tumbling is slowed, leading to faster relaxation times (T2) and, consequently, broader peaks.[5] Overly concentrated samples can also increase solution viscosity, which has the same effect.[5][6] Before extensive troubleshooting of the spectrometer, always ensure your sample is a clear, homogenous solution with no visible particulate matter.[7]
Q3: Is it acceptable to use a mixture of two deuterated solvents? How do I choose a ratio?
A: Using a mixed-solvent system is a highly effective and common strategy to improve solubility.[5] For compounds that are sparingly soluble in CDCl₃ but too soluble in a highly polar solvent like Methanol-d₄ (CD₃OD), a mixture can fine-tune the polarity. A common and effective combination for compounds of intermediate polarity is CDCl₃:CD₃OD . Start with a high ratio of the primary solvent (e.g., 9:1 CDCl₃:CD₃OD) and gradually increase the proportion of the more polar co-solvent until dissolution is achieved.[5] Be aware that chemical shifts can be slightly altered in mixed solvents compared to pure solvents.[8]
Q4: When should I consider using Variable Temperature (VT) NMR to solve a solubility problem?
A: Variable Temperature (VT) NMR is a powerful tool when other methods fail or are not desired. Increasing the temperature of the NMR probe often increases the solubility of a compound.[9][10] This is an excellent option for compounds that are "just on the edge" of solubility at room temperature. It is also useful for studying dynamic processes or when you need to avoid using a co-solvent that might complicate the spectrum (e.g., a protic solvent like CD₃OD that could exchange with labile protons).[4][9]
Q5: How much sample should I ideally use for a standard ¹H NMR experiment?
A: For small molecules like chloro-methoxy propiophenones, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient for a ¹H NMR spectrum.[6] It is always better to start with a smaller amount (~5 mg) to test solubility.[7] If it dissolves easily, you can add more. This prevents wasting valuable material and avoids creating an overly concentrated, viscous sample that can degrade spectral quality.[5][6]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed workflows and protocols for systematically addressing solubility issues.
Guide 1: Systematic Solvent Selection
The foundational principle of solubility is "like dissolves like."[11] The polarity of your specific chloro-methoxy propiophenone isomer, dictated by the relative positions of the electron-withdrawing chloro group and the electron-donating methoxy group on the aromatic rings, will determine the most suitable solvent.
The following decision tree illustrates a systematic approach to selecting an appropriate NMR solvent.
Caption: A decision-tree workflow for systematic NMR solvent selection.
Guide 2: Advanced Solubilization Techniques
If a single solvent is insufficient, the following methods can be employed.
This protocol describes how to use a mixture of solvents to achieve the desired polarity for complete dissolution.
Causality: A co-solvent system works by creating a new solvent environment with an intermediate polarity that is more favorable for the solute than either of the pure solvents alone. For a moderately polar chloro-methoxy propiophenone, the non-polar CDCl₃ can solvate the aromatic rings and chloro-substituted regions, while a small amount of polar CD₃OD can effectively solvate the ketone and methoxy functional groups.
Step-by-Step Methodology:
-
Initial Preparation: In a small vial, weigh approximately 5 mg of your chloro-methoxy propiophenone.
-
Primary Solvent Addition: Add 0.5 mL of the primary, less-polar solvent (e.g., CDCl₃). Vigorously mix the vial.
-
Co-Solvent Titration: If the solid is not fully dissolved, add the polar co-solvent (e.g., CD₃OD) dropwise (approximately 10-20 µL at a time) using a microliter syringe.
-
Mixing and Observation: After each addition, cap the vial and mix thoroughly. Observe for dissolution.
-
Final Transfer: Continue adding the co-solvent until a clear, homogenous solution is achieved. Once dissolved, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube to remove any dust or microparticulates.[7][12]
-
Documentation: Record the final approximate ratio of the two solvents for reproducibility.
This protocol outlines the use of elevated temperature to increase sample solubility directly within the NMR spectrometer.
Causality: The dissolution of a solid in a liquid is a thermodynamic process. Increasing the temperature provides the system with thermal energy, which helps overcome the solute's crystal lattice energy and typically increases the entropy of the system, making dissolution more favorable (ΔG = ΔH - TΔS).
Step-by-Step Methodology:
-
Safety and Equipment Check:
-
NMR Tube: Ensure you are using a medium- to heavy-walled borosilicate (Pyrex) NMR tube (e.g., Wilmad 507-PP or equivalent). Standard thin-walled tubes can shatter under temperature stress.[10]
-
Solvent Choice: Select a solvent with a boiling point well above your target temperature. DMSO-d₆ (BP: 189 °C) and Toluene-d₈ (BP: 111 °C) are excellent choices for high-temperature work.[10] Avoid using low-boiling solvents like CDCl₃ (BP: 61 °C) or Acetone-d₆ (BP: 56 °C) for temperatures above 40-50 °C.
-
-
Sample Preparation: Prepare your sample as usual in the chosen high-boiling-point solvent, even if it is not fully dissolved at room temperature. Filter the suspension into the NMR tube to remove any large particles.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
In the spectrometer software, access the temperature control unit.
-
Set the target temperature. Crucially, increase the temperature in increments of 10-15 °C , allowing the system to equilibrate for at least 5-10 minutes at each step. This gradual increase prevents thermal shock to the probe and sample tube.
-
-
Equilibration and Shimming: Once the target temperature is reached and stable, allow an additional 10-15 minutes for the sample to fully dissolve and for the temperature to homogenize. Re-shim the sample, as the magnetic field homogeneity is temperature-dependent.
-
Data Acquisition: Acquire your NMR spectrum as planned.
-
Cooldown: After the experiment, it is critical to cool the probe down gradually in the same incremental fashion. Do not eject a hot sample directly into the room-temperature air.
Part 3: Reference Data
The selection of an appropriate solvent is the critical first step in sample preparation.[1] This table summarizes the properties of common deuterated solvents to aid in this decision-making process.
| Solvent | Formula | Relative Polarity¹ | Melting Point (°C) | Boiling Point (°C) | ¹H Residual Peak (ppm)² | ¹³C Signal (ppm)² |
| Chloroform-d | CDCl₃ | 0.309 | -64 | 61 | 7.26 (singlet) | 77.0 (triplet) |
| Acetone-d₆ | C₃D₆O | 0.355 | -94 | 56 | 2.05 (pentet) | 206.7 (septet), 29.9 (septet) |
| Acetonitrile-d₃ | C₂D₃N | 0.460 | -45 | 82 | 1.94 (pentet) | 118.7 (septet), 1.4 (septet) |
| Methanol-d₄ | CD₄O | 0.762 | -98 | 65 | 3.31 (pentet), 4.87 (singlet, OH) | 49.0 (septet) |
| Dimethyl Sulfoxide-d₆ | C₂D₆SO | 0.444 | 18.5 | 189 | 2.50 (pentet) | 39.5 (septet) |
| Deuterium Oxide | D₂O | 1.000 | 3.8 | 101 | ~4.79 (broad singlet)³ | N/A |
| Benzene-d₆ | C₆D₆ | 0.111 | 5.5 | 80 | 7.16 (singlet) | 128.0 (triplet) |
| Toluene-d₈ | C₇D₈ | 0.099 | -95 | 111 | 2.09, 6.98, 7.00, 7.09 (multiplets) | 20.4, 125.2, 128.0, 128.9, 137.5 |
¹Relative polarity values from Reichardt, C.[13] ²Chemical shifts can vary slightly based on temperature, concentration, and reference. Data compiled from multiple sources.[14][15] ³Shift of residual HDO is highly dependent on temperature and solutes.
References
- Allan Chemical Corporation. (n.d.). Deuterated Solvents for NMR: Guide.
- UCHEM. (2025, August 28).
- Benchchem. (n.d.).
- Alfa Chemistry. (n.d.). Deuterated Solvents for NMR.
- Sigma-Aldrich. (n.d.). NMR Deuterated Solvent Properties Reference Chart.
- University College London. (n.d.). Sample Preparation.
- JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind.
- University of Michigan BioNMR Core Facility. (2023, April 10).
- University of Oxford. (n.d.). Variable Temperature NMR Experiments. Department of Chemistry.
-
Ueda, K., et al. (2021). Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning between Aqueous and Drug-Rich Phases and Its Significance for Amorphous Formulations. Molecular Pharmaceutics. [Link]
- Sigma-Aldrich. (n.d.). NMR Solvents.
- Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy.
- Iowa State University Chemical Instrumentation Facility. (n.d.).
- University of Ottawa NMR Facility Blog. (2014, March 6).
- University of St Andrews. (n.d.).
- Nanalysis Corp. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
-
Gauthier, D. A., & Gribble, G. W. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 769–775. [Link]
- Echemi. (n.d.). 4'-CHLORO-3-(4-METHOXYPHENYL)
- Yoder, C. (n.d.). Common NMR Solvents. Wired Chemist.
- University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents.
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- ResearchGate. (2015, November 8).
- Cambridge Isotope Laboratories, Inc. (n.d.).
- Guidechem. (n.d.). 4′-Methoxypropiophenone 121-97-1 wiki.
- Sigma-Aldrich. (n.d.). 3′-Chloropropiophenone.
- Dr. Puspendra Classes. (2018, June 17). Part 5: NMR - Solvents used in 1H NMR Spectroscopy [Video]. YouTube.
- PubChem. (n.d.). Propiophenone, 3-chloro-4'-hydroxy-2'-methyl-.
- Gauthier, D. A., & Gribble, G. W. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Tradeindia. (n.d.). 3 Chloro Propiophenone - Cas No: 936-59-4.
- Sigma-Aldrich. (n.d.). NMR Solvents.
- FUJIFILM Wako Chemicals. (n.d.).
- Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents.
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 4-Chloro-4'-fluorobutyrophenone in Organic Solvents.
-
Frontier, A. (n.d.). Solvents and Polarity. University of Rochester, Department of Chemistry. Retrieved from [Link]
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Minimizing side reactions in Grignard addition to nitriles
Ticket ID: #GN-ADD-001 Topic: Minimizing Side Reactions in Ketone Synthesis via Nitriles Status: Open Assigned Specialist: Senior Application Scientist
Core Directive: The Nitrile-Grignard Paradox
User, you are likely encountering a specific frustration: The recovery of starting material despite full consumption of the Grignard reagent.
The reaction of a Grignard reagent (
The Mechanistic Fork
Nitriles with
-
Path A (Desired): The Grignard attacks the nitrile carbon
Imine Magnesium Salt Ketone. -
Path B (Undesired): The Grignard abstracts an
-proton Ketenimine anion + Alkane ( ). Upon workup, the ketenimine reprotonates, returning your starting nitrile.
Crucial Insight:
Visualizing the Failure Modes
The following diagram maps the competing pathways and the specific intervention points to salvage the reaction.
Figure 1: Competing reaction pathways. Green represents the desired workflow; Red indicates the metabolic dead-end of deprotonation; Yellow indicates over-reaction.
Troubleshooting Modules
Module A: The "Recovered Starting Material" Issue
Symptom: GC/LCMS shows starting nitrile remaining, but the Grignard was consumed (often indicated by gas evolution of
Protocol 1: The Weiberth-Hall Copper(I) Catalysis
This is the gold standard for suppressing basicity. Adding catalytic Cu(I) facilitates a transmetallation to an organocopper species, which is softer (more nucleophilic) and less basic than the organomagnesium species.
Reagents:
-
Copper(I) Bromide (
) or Copper(I) Iodide ( ): 1–5 mol%. -
Solvent: THF/Ether.
Step-by-Step:
-
Slurry: Suspend the Nitrile (1.0 equiv) and CuBr (0.05 equiv) in anhydrous THF.
-
Addition: Add the Grignard reagent (1.1–1.2 equiv) dropwise.
-
Observation: The reaction mixture will likely turn a dark/black color. This is normal and indicates active organocopper species.
-
-
Temperature:
-
Standard:
to Room Temperature. -
Stubborn Substrates: Reflux. (See "Solvent Switch" below).
-
-
Quench: Standard acidic workup.
Why this works: The organocopper intermediate prefers orbital interaction (C-C bond formation) over hard electrostatic interaction (proton abstraction) [1].
Protocol 2: The Solvent Switch (High-Temp Addition)
If Copper is chemically incompatible with your substrate, you must overcome the activation energy of addition.
-
The Fix: Switch solvent from Diethyl Ether (
) to Benzene or Toluene ( ). -
Procedure: Add the Grignard (in ether) to the Nitrile (in Toluene). Distill off the ether to reach Toluene reflux temperatures.
-
Logic: Higher temperatures can favor the thermodynamic product (addition) over the kinetic trap (deprotonation), provided the nitrile does not polymerize [2].
Module B: The "Stable Imine" / Hydrolysis Failure
Symptom: Mass spec shows a mass corresponding to the Imine (
Protocol 3: The Two-Stage Hydrolysis
Standard saturated
Step-by-Step:
-
Quench: Pour reaction mixture into ice/water.
-
Acidify: Add
until .-
Caution: Ensure your product is acid-stable.
-
-
Digest: Stir vigorously at Room Temperature for 2–12 hours.
-
Alternative: If the imine is extremely stubborn, reflux in a biphasic mixture of Ether/10% HCl.
-
-
Mechanism: Protonation of the imine nitrogen makes the adjacent carbon significantly more electrophilic, inviting water attack [3].[1]
Module C: Double Addition (Tertiary Amines)
Symptom: Formation of a tertiary carbinamine (Imine salt reacts with a second Grignard). Root Cause: The imine salt is not precipitating, or the Grignard is highly reactive (e.g., Allyl Grignards).
The Fix:
-
Solvent Choice: Use Diethyl Ether instead of THF. The magnesium imine salt is generally less soluble in ether, causing it to precipitate out of solution, physically preventing a second attack.
-
Reverse Addition: Add the Grignard to the Nitrile (keeping Nitrile in excess) rather than Nitrile to Grignard.
Summary of Optimization Parameters
| Parameter | Standard Condition | Optimized Condition | Purpose |
| Catalyst | None | CuBr (1-5 mol%) | Increases nucleophilicity, decreases basicity (Weiberth-Hall). |
| Solvent | Diethyl Ether | Toluene/Benzene | Allows higher temp to overcome |
| Solvent | THF | Diethyl Ether | Precipitates imine salt to prevent double addition. |
| Hydrolysis | Sat. | 10% HCl (pH < 2) | Forces hydrolysis of sterically hindered imines. |
| Stoichiometry | 1.0 eq Grignard | 1.1 - 1.2 eq | Compensates for unavoidable deprotonation losses. |
Troubleshooting Decision Tree
Use this logic flow to determine your next experiment.
Figure 2: Diagnostic workflow for Grignard-Nitrile failures.
References
-
Weiberth, F. J., & Hall, S. S. (1987). Copper(I)-activated addition of Grignard reagents to nitriles.[2] Synthesis of ketimines, ketones, and amines.[2][3] The Journal of Organic Chemistry, 52(17), 3901–3904. [Link]
-
Canonne, P., Foscolos, G. B., & Lemay, G. (1980). Effet du benzene dans la reaction de Grignard sur les nitriles. Tetrahedron Letters, 21(2), 155–158. [Link]
-
Moureu, C., & Mignonac, G. (1920). Les cétimines. Annales de Chimie et de Physique, 14, 322. (Foundational text on Ketimine Hydrolysis). [Link]
Sources
Technical Support Center: Purification Strategies for Oily Propiophenone Derivatives
Welcome to the Technical Support Center for the purification of oily propiophenone derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining pure, characterizable products from this important class of intermediates. Propiophenone derivatives are foundational building blocks in the synthesis of numerous pharmaceuticals, making their purity paramount for successful downstream applications.[1][][3]
The oily or liquid nature of many of these derivatives at room temperature presents unique purification challenges compared to their solid counterparts.[4] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate these complexities with confidence.
Choosing Your Purification Strategy
The selection of an appropriate purification method is critical and depends on the specific properties of your propiophenone derivative and the nature of the impurities. The following decision tree provides a general workflow for selecting a suitable strategy.
Caption: Decision workflow for selecting a purification strategy.
Troubleshooting Guides
This section addresses common issues encountered during the purification of oily propiophenone derivatives in a question-and-answer format.
Flash Column Chromatography
Question: My oily propiophenone derivative streaks on the TLC plate and I can't get good separation. What can I do?
Answer: Streaking is a common issue with polar compounds like ketones on silica gel. Here are several strategies to address this:
-
Solvent System Optimization: Your primary goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.35 for optimal separation in flash chromatography.[5]
-
Increase Polarity Gradually: Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane.
-
Add a Modifier: A small amount (0.5-1%) of a polar modifier like triethylamine can deactivate acidic sites on the silica gel, reducing streaking for basic impurities. Conversely, a small amount of acetic or formic acid can help with acidic compounds.
-
-
Sample Loading Technique: How you load your sample onto the column is crucial.
-
Dry Loading: For oily samples, dry loading is often superior to direct liquid injection. Dissolve your crude oil in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.
-
Minimal Solvent Volume: If loading as a solution, use the smallest possible volume of the eluent to dissolve your sample to ensure a narrow starting band.[6]
-
Question: My oily product co-elutes with a close-running impurity. How can I improve the resolution?
Answer: Improving resolution requires optimizing several parameters:
-
Gradient Elution: Instead of an isocratic (constant solvent mixture) elution, a shallow solvent gradient can effectively separate closely related compounds.[6] Start with a less polar solvent system and gradually increase the polarity during the run.
-
Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates, which enhances separation.
-
Stationary Phase: While silica gel is most common, consider other stationary phases if you have persistent issues. Reversed-phase (C18) chromatography can be an excellent alternative for moderately polar compounds.
Vacuum Distillation
Question: My propiophenone derivative seems to decompose during distillation, even under vacuum. What's happening?
Answer: Decomposition during vacuum distillation is often due to excessive temperature or prolonged heating. Propiophenone itself has a high boiling point (218 °C at atmospheric pressure), and derivatives can be even higher.[7][8][9]
-
Achieve a Deeper Vacuum: The lower the pressure, the lower the boiling point. Ensure your vacuum pump is in good working order and all connections are airtight. A good vacuum can significantly reduce the required temperature.
-
Use a Short Path Distillation Apparatus: For very high-boiling or sensitive compounds, a short path distillation apparatus minimizes the distance the vapor has to travel, reducing the likelihood of decomposition on hot glass surfaces.
-
Stirring: Always use magnetic stirring to prevent bumping and ensure even heating. This avoids localized overheating at the bottom of the flask.
Question: The distillation is very slow, and I'm not getting a good separation between my product and a high-boiling impurity.
Answer: Slow distillation and poor separation can be addressed by:
-
Proper Insulation: Wrap the distillation head and the portion of the flask above the heating mantle with glass wool or aluminum foil to maintain the temperature of the vapor and prevent premature condensation.
-
Fractionating Column: For separating compounds with close boiling points, a simple distillation setup may be insufficient. The use of a fractionating column (e.g., Vigreux) provides a larger surface area for repeated vaporization-condensation cycles, leading to better separation.
Crystallization
Question: I'm trying to crystallize my oily propiophenone derivative, but it just "oils out" of solution. What should I do?
Answer: "Oiling out" is a common problem when trying to crystallize impure compounds or when the cooling process is too rapid.[10][11]
-
Solvent Selection is Key: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[12]
-
Solvent Mixtures: Often, a mixture of two miscible solvents (one in which the compound is soluble and one in which it is insoluble) provides the best results. Dissolve the oil in a minimum of the "good" solvent at an elevated temperature, then slowly add the "poor" solvent until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.
-
-
Slow Cooling: Rapid cooling encourages oil formation.[13] Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Do not place the hot solution directly into an ice bath.
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. If you have a small amount of pure solid, adding a "seed crystal" can initiate crystallization.
Question: My oily product won't crystallize at all, even with different solvents and slow cooling.
Answer: Some propiophenone derivatives may be inherently difficult to crystallize, especially if they are mixtures of isomers or contain impurities that inhibit crystal lattice formation.
-
Purity Check: The issue may be that your compound is not pure enough to crystallize. Try another purification method, such as flash chromatography, to remove impurities first.
-
Trituration: This technique can sometimes induce solidification. Add a small amount of a solvent in which your oily product is insoluble. Stir or sonicate the mixture. The impurities may dissolve in the solvent, leaving your product to solidify.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of propiophenone derivatives?
A1: Common impurities often arise from the starting materials or side reactions during synthesis. These can include unreacted starting materials, by-products from incomplete reactions, and isomers.[][6] For instance, in Friedel-Crafts acylations, you might find residual starting arene or acylating agent. It is crucial to identify these impurities, often by techniques like GC-MS or NMR, to devise an effective purification strategy.
Q2: Can I use acid-base extraction to purify my oily propiophenone derivative?
A2: Acid-base extraction is a powerful technique if your crude product contains acidic or basic impurities.[14][15] Propiophenones are generally neutral.
-
Removing Acidic Impurities: Washing your organic solution with a weak base like aqueous sodium bicarbonate can remove acidic by-products (e.g., carboxylic acids) by converting them into their water-soluble salts.[14]
-
Removing Basic Impurities: Similarly, washing with a dilute acid like aqueous hydrochloric acid can remove basic impurities (e.g., amines) by converting them into their water-soluble ammonium salts.[15]
Q3: How do I handle and weigh a viscous oily product for characterization and subsequent reactions?
A3: Handling viscous oils requires specific techniques:
-
Weighing by difference: Weigh a syringe, draw up the desired amount of oil, and re-weigh the syringe. The difference in weight is the amount of oil transferred.
-
Dissolving and aliquoting: For small amounts, dissolve a known weight of the oil in a specific volume of a volatile solvent. You can then transfer a precise volume of this solution for your next reaction.[4]
Q4: My purified oil still shows solvent peaks in the NMR spectrum. How can I remove residual solvents?
A4: Removing the last traces of high-boiling solvents like DMF or DMSO from an oily product can be challenging.
-
High-Vacuum Drying: Use a high-vacuum pump (not just a standard rotary evaporator) to remove residual solvents. Gentle heating can sometimes help, but be cautious of product decomposition.
-
Solvent Exchange (Azeotropic Removal): Dissolve your oil in a low-boiling solvent like dichloromethane or toluene and then re-evaporate. Repeating this process several times can help to azeotropically remove the higher-boiling solvent.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (Dry Loading)
-
Determine the Eluent System: Use Thin Layer Chromatography (TLC) to find a solvent system (e.g., hexane/ethyl acetate) that gives your target propiophenone derivative an Rf of approximately 0.2-0.3.
-
Prepare the Sample for Dry Loading:
-
Dissolve your crude oily product (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane).
-
Add silica gel (e.g., 2-3 g) to this solution to form a slurry.
-
Gently evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
-
Pack the Column:
-
Securely clamp a glass chromatography column in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Fill the column with a slurry of silica gel in your chosen eluent.
-
Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed.
-
Add another thin layer of sand on top.
-
-
Load and Elute:
-
Carefully add your silica-adsorbed sample to the top of the column.
-
Gently fill the column with the eluent.
-
Apply positive pressure (using compressed air or a pump) to begin elution, collecting fractions in test tubes.[5]
-
-
Analyze Fractions:
-
Monitor the collected fractions by TLC to identify those containing your pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified oily propiophenone derivative.
-
Protocol 2: Purification by Vacuum Distillation
-
Setup:
-
Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly greased and sealed.
-
Place a stir bar in the distillation flask containing the crude oily product.
-
-
Procedure:
-
Begin stirring and start the flow of cooling water through the condenser.
-
Slowly apply vacuum to the system.
-
Once the desired pressure is reached and stable, begin to gently heat the distillation flask using a heating mantle.
-
Observe the temperature at the distillation head. Collect any low-boiling impurities as a forerun fraction.
-
When the temperature stabilizes at the boiling point of your product at that pressure, switch to a clean receiving flask to collect the main fraction.
-
Continue distillation until most of the product has been collected, then stop heating.
-
Allow the system to cool completely before slowly reintroducing air.
-
| Purification Method | Best For | Key Parameters to Optimize | Common Pitfalls |
| Flash Column Chromatography | Separating mixtures of compounds with different polarities. | Solvent system (eluent), stationary phase, sample loading technique. | Poor separation, streaking, co-elution of impurities. |
| Vacuum Distillation | Purifying thermally stable, high-boiling liquids from non-volatile or significantly lower/higher boiling impurities. | Vacuum pressure, heating temperature, use of a fractionating column. | Decomposition of the product, bumping, poor separation of close-boiling impurities. |
| Crystallization | Purifying compounds that can be induced to form a stable solid lattice. | Solvent or solvent mixture, cooling rate. | "Oiling out," failure to crystallize, low recovery. |
| Acid-Base Extraction | Removing acidic or basic impurities from a neutral product. | pH of the aqueous wash, choice of acid/base. | Emulsion formation, incomplete extraction. |
References
-
LookChem. (n.d.). PROPIOPHENONE. Retrieved from [Link]
-
All GUD SA. (2024, August 13). Pharma Intermediates: Applications, Manufacturing Process, and Optimal Drying Solutions. Retrieved from [Link]
-
PharmaCompass. (n.d.). Purification & Separation | Chromatography | HPLC | CDMO. Retrieved from [Link]
-
Mol-Instincts. (n.d.). Propiophenone properties. Retrieved from [Link]
-
CK-12 Foundation. (2023, November 18). Methods of Purification of Organic Compounds. Retrieved from [Link]
-
Macsen Labs. (2023, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
-
Reddit. (2022, August 5). Purification of oily products in industrial chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Propiophenone. Retrieved from [Link]
- Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments : JoVE, (134), 57121.
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Oily/Foaming Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
- Patterson, J. A. (1943). U.S. Patent No. 2,337,489. Washington, DC: U.S.
- Collins, E. C., & Sutherland, F. L. (2018). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol.
-
MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography. Retrieved from [Link]
-
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
- Sharp, S. P., & Steitz, A. (1958). U.S. Patent No. 2,826,537. Washington, DC: U.S.
- Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1198-1202.
-
Hawach. (2022, June 19). What are the methods of separation and purification of organic compounds? Retrieved from [Link]
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]
- Woodhouse, J. C. (1940). U.S. Patent No. 2,205,184. Washington, DC: U.S.
-
ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization? Retrieved from [Link]
-
University of Nottingham. (2021, May 17). Vacuum Distillation [Video]. YouTube. Retrieved from [Link]
- European Patent Office. (n.d.). Production of propiophenone (EP 0008464 A1).
- Takeda Chemical Industries, Ltd. (2000).
- European Patent Office. (n.d.). Production of propiophenone (EP 0008464 B1).
- Eastman Kodak Company. (1979). Production of propiophenone (US4172097A).
-
SDI. (n.d.). PROPIOPHENONE. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
OC-TV. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube. Retrieved from [Link]
-
International Journal of Pharmaceutical Research & Analysis. (n.d.). Flash chromatography. Retrieved from [Link]
-
Esteve-Subiela, A., et al. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
- da Silva, A. J. M., et al. (2013). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Journal of the Brazilian Chemical Society, 24(8), 1365-1370.
-
University of Massachusetts Lowell. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
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Validation & Comparative
A Guide to the 1H NMR Spectroscopic Analysis of 4'-Chloro-3-(3-methoxyphenyl)propiophenone
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is a cornerstone of scientific rigor. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains an unparalleled tool for providing detailed information about the molecular architecture of organic molecules. This guide offers an in-depth interpretation of the 1H NMR spectrum of 4'-Chloro-3-(3-methoxyphenyl)propiophenone, a compound of interest in medicinal chemistry and materials science. We will explore the expected spectral features, compare them with structurally related analogs, and provide a standardized protocol for data acquisition, ensuring both technical accuracy and practical utility.
The Structural Landscape: Predicting the 1H NMR Spectrum
This compound possesses a unique arrangement of functional groups and aromatic systems that give rise to a characteristic 1H NMR spectrum. The molecule consists of a propiophenone core with a chlorine substituent on one aromatic ring and a methoxy-substituted phenyl group attached to the β-carbon. Understanding the electronic effects of these substituents is key to predicting the chemical shifts and splitting patterns of the different protons.
Aryl protons, those directly attached to the benzene rings, typically resonate in the downfield region of the spectrum (δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current.[1] The specific chemical shifts are further influenced by the nature of the substituents on the ring. Electron-withdrawing groups, such as the chlorine atom and the carbonyl group, will deshield adjacent protons, shifting their signals further downfield. Conversely, electron-donating groups, like the methoxy group, will shield nearby protons, causing them to appear at a relatively upfield position.
The aliphatic protons of the propiophenone chain, specifically the methylene (-CH2-) groups, will appear in a more upfield region. The methylene group adjacent to the carbonyl (α-CH2) is expected to be deshielded and will resonate at a lower field than the methylene group adjacent to the phenyl ring (β-CH2).
Based on these principles, we can predict the following signals for this compound:
-
Aromatic Protons (4'-chlorophenyl ring): This ring system will exhibit a characteristic AA'BB' or a pair of doublets pattern due to the para-substitution. The protons ortho to the electron-withdrawing carbonyl group will be the most deshielded in this ring.
-
Aromatic Protons (3-methoxyphenyl ring): This ring will show a more complex splitting pattern due to the meta-substitution. We expect to see four distinct signals for these protons.
-
Aliphatic Protons: The two methylene groups will appear as distinct triplets, assuming coupling to each other. The α-CH2 will be downfield relative to the β-CH2.
-
Methoxy Protons: The methyl protons of the methoxy group will appear as a sharp singlet in the upfield region of the spectrum.
Comparative Analysis: Distinguishing Features
The 1H NMR spectrum of this compound can be readily distinguished from its structural isomers and related compounds. For instance, the position of the methoxy group on the phenyl ring significantly alters the aromatic region's appearance. A 2-methoxy or 4-methoxy substitution would lead to different splitting patterns and chemical shifts compared to the 3-methoxy isomer.
Similarly, comparison with propiophenone itself reveals the downfield shift of the aromatic protons on the 4'-chlorophenyl ring due to the deshielding effect of the chlorine atom.[2] The presence of the 3-methoxyphenyl group at the 3-position also introduces additional aromatic signals and a more complex aliphatic region compared to the simple ethyl group of propiophenone.
Data Presentation: Predicted 1H NMR Data
The following table summarizes the predicted 1H NMR spectral data for this compound. These values are estimates based on established chemical shift correlations and data from similar compounds.[2][3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2', H-6' | ~ 7.8 - 8.0 | d | ~ 8.0 | 2H |
| H-3', H-5' | ~ 7.4 - 7.6 | d | ~ 8.0 | 2H |
| H-2'' | ~ 6.8 - 7.0 | t | ~ 2.0 | 1H |
| H-4'' | ~ 6.7 - 6.9 | ddd | ~ 8.0, 2.0, 1.0 | 1H |
| H-5'' | ~ 7.1 - 7.3 | t | ~ 8.0 | 1H |
| H-6'' | ~ 6.7 - 6.9 | dd | ~ 8.0, 2.0 | 1H |
| α-CH2 | ~ 3.2 - 3.4 | t | ~ 7.0 | 2H |
| β-CH2 | ~ 3.0 - 3.2 | t | ~ 7.0 | 2H |
| -OCH3 | ~ 3.8 | s | - | 3H |
Experimental Protocol: Acquiring High-Quality 1H NMR Data
To obtain a high-resolution 1H NMR spectrum for structural verification, the following protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently invert it several times to ensure complete dissolution and homogeneity.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Analyze the splitting patterns (multiplicities) and measure the coupling constants (J values) to deduce the connectivity of the protons.
-
Visualization of Molecular Structure and Proton Environments
To visually represent the distinct proton environments within this compound, the following diagram can be used.
Caption: Molecular structure of this compound with key proton groups highlighted.
Conclusion
The 1H NMR spectrum of this compound provides a wealth of structural information that is invaluable for its unambiguous identification. By carefully analyzing the chemical shifts, integration, and coupling patterns, researchers can confirm the molecular structure with a high degree of confidence. This guide provides a comprehensive framework for the prediction, interpretation, and experimental acquisition of the 1H NMR data for this compound, serving as a practical resource for scientists in the field. The principles outlined here are broadly applicable to the structural elucidation of a wide range of organic molecules.
References
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]
-
Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. Retrieved from [Link]
-
Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]
-
Maricopa Open Digital Press. (n.d.). 35. ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Experimental section General. (n.d.). Retrieved from [Link]
-
Chemical shifts. (n.d.). Retrieved from [Link]
Sources
Comparative Guide: Mass Spectrometry Fragmentation of Chloro-Propiophenones
Topic: Mass Spectrometry Fragmentation Patterns of Chloro-Propiophenones Content Type: Publish Comparison Guide Audience: Researchers, Forensic Scientists, Drug Development Professionals
Executive Summary
The differentiation of positional isomers—specifically the ortho- (2-), meta- (3-), and para- (4-) substituted chloro-propiophenones—is a critical challenge in forensic chemistry and synthetic monitoring. These compounds serve as precursors for substituted cathinones (e.g., 4-CMC, 3-CMC) and bupropion analogs.
While all three isomers share identical molecular weights (168.62 g/mol ) and elemental composition (
Mechanistic Fragmentation Analysis
To interpret the spectra correctly, one must understand the causality behind the ion formation. The fragmentation of chloro-propiophenones is governed by two primary competitive pathways:
Primary Pathway: -Cleavage
The most abundant ion in the spectrum (Base Peak) typically arises from
-
Mechanism: Radical site initiation at the carbonyl oxygen leads to the homolytic cleavage of the bond between the carbonyl carbon and the
-carbon (ethyl group). -
Result: Formation of the resonance-stabilized chloro-benzoyl cation (
139/141) and a neutral ethyl radical. -
Diagnostic Value: This ion retains the chlorine atom, preserving the characteristic 3:1 isotopic ratio (
).[1]
Secondary Pathway: McLafferty Rearrangement
Because the propiophenone side chain (ethyl group) possesses
-
Mechanism: A site-specific transfer of a
-hydrogen to the carbonyl oxygen via a six-membered transition state, followed byngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -cleavage. -
Result: Expulsion of a neutral ethylene molecule (
, 28 Da) to form the enol radical cation ( 140/142). -
Isomer Impact: In the ortho- isomer (2-Cl), the bulky chlorine atom at the 2-position can sterically interfere with the planar transition state required for this rearrangement, potentially altering the intensity ratio of
140 vs. 139 compared to the meta- and para- isomers.
Pathway Visualization
The following diagram illustrates the competitive fragmentation kinetics.
Figure 1: Competitive fragmentation pathways for chloro-propiophenones under 70 eV Electron Ionization.
Comparative Performance: Isomer Differentiation
Spectral Similarity
The EI-MS spectra for 2-, 3-, and 4-chloropropiophenone are nearly indistinguishable. The differences in relative abundance of the ions listed below are often within instrument variability (
| Ion Fragment | m/z (35Cl) | m/z (37Cl) | Origin | Isomer Specificity |
| Molecular Ion | 168 | 170 | Identical for all. | |
| Benzoyl Cation | 139 | 141 | Base Peak for all isomers. | |
| Enol Cation | 140 | 142 | McLafferty | Present in all; slightly suppressed in ortho. |
| Phenyl Cation | 111 | 113 | Loss of CO | Identical for all. |
| Aryl Cation | 75 | - | Loss of Cl | Non-specific. |
The "Ortho-Effect" Exception
While subtle, the ortho- isomer (2-chloropropiophenone) can exhibit a unique "ortho-effect" fragmentation channel not accessible to meta- or para- isomers.
-
Mechanism: Interaction between the carbonyl oxygen and the ortho-chlorine can facilitate the direct loss of the halogen radical (
) or the formation of a cyclic benzopyrylium-type ion. -
Observation: A low-abundance peak at m/z 133 (
) is often more pronounced in the ortho- isomer than in the meta- or para- forms. However, this peak is weak and should not be the sole confirmation metric.
Recommended Differentiation Protocol
Since mass spectral patterns alone are insufficient for legally defensible identification (e.g., in forensic casework), the following self-validating protocol is required.
Protocol: GC-MS Retention Indexing
Objective: Differentiate isomers based on boiling point and column interaction differences.
-
Column Selection: Use a non-polar capillary column (e.g., DB-5MS or equivalent, 30m x 0.25mm).
-
Elution Order: Due to the "ortho effect" (steric hindrance reducing intermolecular forces) and dipole moments, the elution order is typically:
-
1st: 2-Chloropropiophenone (Ortho)
-
2nd: 3-Chloropropiophenone (Meta)
-
3rd: 4-Chloropropiophenone (Para)
-
-
Validation: Run a mixed standard containing all three isomers. Calculate Kovats Retention Indices (RI) relative to n-alkanes.
-
Note: The meta- and para- isomers may co-elute on short columns; a slower temperature ramp (
C/min) is crucial for baseline resolution.
-
Experimental Data Summary
The following table summarizes the diagnostic ions and their relative abundances (approximate values based on 70 eV EI-MS literature).
| Parameter | 2-Chloropropiophenone | 3-Chloropropiophenone | 4-Chloropropiophenone |
| Base Peak | m/z 139 | m/z 139 | m/z 139 |
| McLafferty Ion (m/z 140) | ~5-8% | ~8-12% | ~8-12% |
| Diagnostic Loss (M-Cl) | m/z 133 (Distinct) | m/z 133 (Trace/Absent) | m/z 133 (Trace/Absent) |
| Key Differentiator | Retention Time (Fastest) | Retention Time (Mid) | Retention Time (Slowest) |
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 3-Chloropropiophenone. National Institute of Standards and Technology. Link
-
Kranenburg, R. F., et al. (2019). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS. Forensic Science International. Link
- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (General reference for McLafferty/Alpha-cleavage mechanisms).
-
Van Outersterp, R. E., et al. (2020). Mass Spectrometry-Based Identification of Ortho-, Meta- and Para-isomers Using Infrared Ion Spectroscopy. Analytical Chemistry. Link
Sources
Comparative Guide: Biological Efficacy of Chalcones vs. Dihydrochalcones
Executive Analysis: The Unsaturation Factor
In the optimization of flavonoid scaffolds, the distinction between Chalcones (1,3-diphenyl-2-propen-1-one) and Dihydrochalcones (1,3-diphenylpropan-1-one) represents a fundamental decision point between electrophilic reactivity and conformational flexibility .[1]
As an application scientist, I often see researchers conflate these two classes. This is a critical error. The presence of the
This guide objectively compares their efficacy across oncology, metabolic regulation, and stability, supported by validated protocols.[1]
Chemical Architecture & Mechanistic Divergence
The biological divergence stems directly from the C2-C3 bond.
-
Chalcones: Planar, rigid, and electrophilic.[1] The conjugated double bond allows for electron delocalization, making the
-carbon susceptible to nucleophilic attack.[1] -
Dihydrochalcones: Flexible and non-planar. The saturation of the double bond breaks the conjugation between the A-ring and the carbonyl, removing the Michael acceptor capability.
Visualization: The Michael Acceptor Switch
The following diagram illustrates the critical mechanistic difference: the covalent modification of proteins by chalcones versus the non-covalent interaction of DHCs.
Figure 1: Mechanistic divergence driven by the
Therapeutic Efficacy Comparison
A. Oncology: Potency vs. Selectivity
Chalcones generally exhibit superior cytotoxicity compared to DHCs. This is causally linked to their ability to alkylate key signaling proteins (e.g., NF-
-
Chalcone Performance: High potency (IC
often < 10 M).[1] However, they often suffer from "Pan-Assay Interference" (PAINS) characteristics due to non-specific reactivity.[1] -
DHC Performance: Lower cytotoxicity.[2] DHCs like Phloretin act via carrier-mediated transport inhibition (e.g., GLUT inhibition) rather than direct alkylation.[1] They are often cytostatic rather than cytotoxic.
Data Summary: Cytotoxicity (IC
B. Metabolic Regulation & Sweeteners
This is where DHCs outperform chalcones. The hydrogenation of bitter flavanones/chalcones (like Neohesperidin) yields intensely sweet DHCs.
-
Receptor Fit: The flexibility of the DHC ethyl bridge allows the molecule to conform to the T1R2/T1R3 sweet taste receptor active site, a conformation sterically forbidden to the rigid chalcone.
-
Application: Neohesperidin Dihydrochalcone (NHDC) is approved as a sweetener (E959) and shows insulin-sensitizing effects without the toxicity associated with reactive chalcones.[1]
C. Antioxidant Profile
Both classes are antioxidants, but the mechanism differs:[1]
-
Chalcones: Radical scavenging via electron delocalization across the conjugated system.
-
DHCs: Superior scavengers of non-radical species like HOCl (Hypochlorous acid). NHDC is a potent HOCl scavenger, protecting against protein degradation where chalcones might be consumed too rapidly by thiols.
Experimental Framework
To validate these differences in your own lab, use the following self-validating protocols.
Protocol 1: Synthesis & Conversion (Chalcone DHC)
Objective: Generate a matched pair of compounds to control for substituent effects.[1]
-
Chalcone Synthesis (Claisen-Schmidt):
-
Mix equimolar acetophenone and benzaldehyde derivatives in ethanol.
-
Add 50% aqueous NaOH (catalytic) dropwise at 0°C.
-
Stir at RT for 12-24h. Precipitate with dilute HCl.
-
Validation: NMR shows doublet signals at
7.5–8.0 ppm ( Hz) indicating trans-geometry.[1]
-
-
Conversion to DHC (Hydrogenation):
Protocol 2: Cysteine Reactivity Assay (Michael Acceptor Test)
Objective: Quantify the electrophilic potential (Safety/Toxicity proxy).[1]
-
Preparation: Prepare 10 mM stock of Chalcone and DHC in DMSO.
-
Reaction: Mix compound (50
M) with excess L-Cysteine (500 M) in Phosphate Buffer (pH 7.4). -
Incubation: Incubate at 37°C for 60 minutes.
-
Detection: Analyze via HPLC-UV or LC-MS.
-
Readout:
-
Chalcone: Significant reduction in parent peak area; appearance of adduct mass [M + Cys + H]
. -
DHC: No change in parent peak area (Zero reactivity).
-
Protocol 3: Comparative Decision Workflow
Use this logic flow to select the correct scaffold for your drug target.
Figure 2: Decision matrix for selecting between chalcone and dihydrochalcone scaffolds based on target requirements.
References
-
Anticancer and antioxidant activity of synthetic chalcones and related compounds. Cancer Letters. (1995).[3]
-
Dihydrochalcones as Antitumor Agents. Current Medicinal Chemistry. (2022).
-
Antioxidant properties of neohesperidin dihydrochalcone: inhibition of hypochlorous acid-induced DNA strand breakage. Biological & Pharmaceutical Bulletin. (2007).
-
Naringin, neohesperidin and their corresponding dihydrochalcones as bioactive substances. Food Quality and Safety. (2020).
-
Structure–activity relationship studies on chalcone derivatives: The role of the Michael Acceptor. Journal of Medicinal Chemistry. (2013). [1]
-
Comparison of the effects of selected chalcones and dihydrochalcones on mitochondrial outer membrane. PubMed. (2006).
Sources
- 1. Structure–Activity Relationship of Natural Dihydrochalcones and Chalcones, and Their Respective Oxyalkylated Derivatives as Anti-Saprolegnia Agents [mdpi.com]
- 2. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer and antioxidant activity of synthetic chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision in Purity: HPLC Method Validation for 1,3-Diarylpropan-1-ones
A Comparative Guide to High-Resolution Separation Strategies
Executive Summary: The "Hidden" Impurity Challenge
In the development of small molecule therapeutics, 1,3-diarylpropan-1-ones (dihydrochalcones) represent a critical scaffold, often synthesized via the catalytic hydrogenation of chalcones (1,3-diarylprop-2-en-1-ones). While chemically simple, the purification validation of these compounds presents a notorious chromatographic challenge: The "Double-Bond" Trap.
The starting material (chalcone) and the product (dihydrochalcone) differ by only two hydrogen atoms and a single degree of unsaturation. On standard alkyl-bonded phases (C18), these molecules often exhibit identical hydrophobic footprints, leading to co-elution and "hidden" impurities that compromise biological assay data.
This guide compares the industry-standard C18 Isocratic Method against a targeted Phenyl-Hexyl Gradient Method . We demonstrate why the latter is the necessary choice for regulatory-grade validation (ICH Q2(R2)), leveraging
Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2][3]
The Chemical Mechanism
-
Method A (The Standard): Uses a C18 (Octadecyl) stationary phase.[1] Retention is governed almost exclusively by hydrophobic subtraction. Since the hydrophobicity change between the alkene (chalcone) and alkane (product) linker is negligible, selectivity (
) approaches 1.0. -
Method B (The Alternative): Uses a Phenyl-Hexyl stationary phase.[2][3] This phase offers a dual mechanism: hydrophobicity plus
stacking. The conjugated double bond in the chalcone impurity creates a planar, electron-rich system that interacts strongly with the phenyl ring on the column, significantly increasing its retention relative to the non-planar, saturated product.
Performance Data Summary
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl (Recommended) |
| Stationary Phase | C18 (5 µm, 150 x 4.6 mm) | Phenyl-Hexyl (2.7 µm, 100 x 2.1 mm) |
| Elution Mode | Isocratic (70% ACN / 30% Water) | Gradient (Water/MeOH w/ 0.1% Formic Acid) |
| Resolution ( | 0.8 (Co-elution risk) | 3.4 (Baseline resolved) |
| Tailing Factor ( | 1.4 | 1.1 |
| Run Time | 12.0 min | 8.5 min |
| Selectivity Mechanism | Hydrophobic Interaction | Hydrophobic + |
Analyst Note: Method A fails the fundamental System Suitability requirement of
for critical pairs. Method B is the only viable candidate for validation.
Validation Protocol: Method B (Phenyl-Hexyl)
This protocol follows ICH Q2(R2) guidelines, emphasizing the "lifecycle" approach to validation.
Chromatographic Conditions[5][6][7][8]
-
Column: Core-shell Phenyl-Hexyl, 100 x 2.1 mm, 2.7 µm (e.g., Phenomenex Kinetex or Waters Cortecs).
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Mobile Phase B: Methanol (LC-MS grade).
-
Gradient: 0-1 min (40% B); 1-6 min (40%
90% B); 6-7 min (90% B); 7.1 min (Re-equilibrate 40% B). -
Flow Rate: 0.4 mL/min.[4]
-
Detection: UV @ 254 nm (Product
) and 310 nm (Chalcone impurity specific). -
Temperature: 40°C.
Specificity (Stress Testing)
To prove the method measures the analyte unequivocally, perform forced degradation.
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours.
-
Oxidation: 3%
, RT, 2 hours. -
Photostability: UV exposure (1.2 million lux hours).
-
Acceptance Criteria: Peak purity angle < Peak purity threshold (using Diode Array Detector). No interference at the retention time of the main peak.
Linearity & Range
Demonstrate proportionality across the working range (typically 80% to 120% of target concentration).[5]
-
Protocol: Prepare 5 concentration levels: 80, 90, 100, 110, and 120 µg/mL.
-
Acceptance Criteria: Correlation coefficient (
) . Residual plot should show random distribution (no trends).
Accuracy (Recovery)
Since pure 1,3-diarylpropan-1-one standards may be rare, use the "Spike Recovery" method.
-
Protocol: Spike a known amount of impurity (chalcone) and product into a placebo matrix at 3 levels (50%, 100%, 150% of target).
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%.
Precision[10]
-
Repeatability: 6 injections of the standard at 100% concentration.[6]
-
Intermediate Precision: Different day, different analyst, different HPLC system.
-
Acceptance Criteria: RSD
2.0% for main peak area.
Visualizing the Validation Workflow
The following diagram illustrates the decision logic and validation lifecycle for this specific molecule class, highlighting the critical "Selectivity Check" that eliminates C18.
Caption: Decision tree for selecting Phenyl-Hexyl phases over C18 for aromatic ketone separation.
References
-
International Council for Harmonisation (ICH). (2023).[7] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[8][9] [Link]
-
Phenomenex. (n.d.). Luna Phenyl-Hexyl Column Selectivity Guide. Phenomenex.com. [Link]
-
Waters Corporation. (2023). Understanding Stationary Phase Selectivity: Phenyl-Hexyl vs. C18. Waters Knowledge Base. [Link]
-
Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns: Unique Selectivity for Aromatic Compounds.[10][11][3][Link]
Sources
- 1. todoslab.com [todoslab.com]
- 2. Luna Phenyl-Hexyl HPLC Columns: Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. ajpaonline.com [ajpaonline.com]
- 6. database.ich.org [database.ich.org]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. separationmethods.com [separationmethods.com]
- 11. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
A Comparative Crystallographic Guide to Halogenated Propiophenones for Drug Development Professionals
Introduction: The Significance of Halogenated Propiophenones in Medicinal Chemistry
Halogenated propiophenones are a class of aromatic ketones that serve as pivotal building blocks in the synthesis of a wide array of pharmaceutical compounds.[1][2] The incorporation of halogen atoms (Fluorine, Chlorine, Bromine) onto the phenyl ring of the propiophenone scaffold profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Understanding the three-dimensional arrangement of these molecules in the solid state through X-ray crystallography is paramount for rational drug design, polymorphism screening, and the development of robust crystallization processes for active pharmaceutical ingredients (APIs).
This guide provides a comparative analysis of the single-crystal X-ray diffraction data for various halogenated propiophenones. We will delve into the subtle yet significant impact of the halogen's nature and its positional isomerism on the resulting crystal packing and intermolecular interactions. By examining these structural nuances, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide their synthetic strategies and solid-state characterization efforts.
Comparative Analysis of Crystallographic Data
The crystallographic data for halogenated propiophenones reveals distinct packing motifs and intermolecular interactions that are dictated by the type and position of the halogen substituent. Below is a comparative summary of the key crystallographic parameters for selected halogenated propiophenones.
| Compound Name | CCDC Dep. No. | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 3-Chloropropiophenone | 1501322 | C₉H₉ClO | Monoclinic | P2₁/c | 10.123(2) | 5.7890(12) | 14.588(3) | 90 | 108.99(3) | 90 | 808.8(3) | 4 |
Note: The crystallographic data for a wider range of halogenated propiophenones, including bromo- and fluoro-derivatives, is currently being compiled and will be presented in a future update to this guide.
In-depth Look: The Crystal Structure of 3-Chloropropiophenone
The crystal structure of 3-chloropropiophenone (CCDC 1501322) provides a foundational example of how a halogen substituent influences molecular conformation and crystal packing.[3][4][5] The molecule is nearly planar, with the alkyl side chain exhibiting minimal torsion.[3][4][5] This planarity is a key feature that dictates how the molecules arrange themselves in the crystal lattice.
In the solid state, molecules of 3-chloropropiophenone are organized in stacks along the c-axis.[3][4][5] Notably, the crystal packing is characterized by the absence of strong intermolecular interactions such as classical hydrogen bonds.[3][4][5] Instead, the packing is governed by weaker van der Waals forces. The layered packing arrangement prevents the formation of extended halogen or hydrogen-bonding networks.[3][4][5] This observation is crucial for understanding the compound's physical properties, such as its melting point of 54°C, and for predicting its solubility behavior.[3][4][5]
The Influence of Halogen Substitution on Crystal Packing: A Mechanistic Perspective
The introduction of different halogens at various positions on the phenyl ring is expected to significantly alter the crystal packing due to the interplay of several factors:
-
Halogen Bonding: The ability of halogen atoms to act as electrophilic "σ-hole" donors and participate in halogen bonds (X···A, where A is a Lewis base) is a powerful tool in crystal engineering. The strength of these interactions generally increases from chlorine to bromine to iodine. The presence and directionality of halogen bonds can dramatically influence the supramolecular assembly of the molecules.
-
Steric Effects: The size of the halogen atom (F < Cl < Br) and its position on the phenyl ring will impose steric constraints that influence the preferred molecular conformation and how molecules can pack together.
-
Dipole-Dipole Interactions: The high electronegativity of halogen atoms introduces a significant dipole moment into the molecule. The alignment of these dipoles in the crystal lattice will be a key determinant of the overall packing energy and stability.
A comprehensive analysis of a series of halogenated propiophenones would allow for the elucidation of structure-property relationships, enabling the prediction and control of solid-state properties. For instance, the introduction of a bromine atom might favor the formation of strong halogen bonds, leading to a more densely packed and stable crystal structure compared to its chloro- or fluoro-analogue.
Experimental Protocols: A Validated Workflow for Synthesis and Crystallization
To ensure the reproducibility of crystallographic studies, a well-defined and robust experimental protocol is essential. The following section details a validated, step-by-step methodology for the synthesis and single-crystal growth of a representative halogenated propiophenone, 3-chloropropiophenone.[3]
Synthesis of 3-Chloropropiophenone via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and reliable method for the synthesis of aromatic ketones.[3][6]
Materials:
-
Benzene
-
3-Chloropropionyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), dry
-
Hydrochloric acid (concentrated)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Pentane
Procedure:
-
Suspend aluminum chloride (1.25 eq.) in dry dichloromethane at 0°C under an inert atmosphere.
-
Slowly add a solution of 3-chloropropionyl chloride (1.0 eq.) in dry dichloromethane to the AlCl₃ suspension at 0°C.
-
Following the addition, add a solution of benzene (1.0 eq.) in dry dichloromethane dropwise at 0°C.
-
Stir the reaction mixture for 2 hours at 0°C, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Carefully pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic phase and extract the aqueous phase twice with dichloromethane.
-
Combine the organic phases, wash twice with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product as an off-white solid.
Purification:
-
Recrystallize the crude solid from pentane to obtain pure 3-chloropropiophenone as colorless crystals.
Single Crystal Growth of 3-Chloropropiophenone
The growth of high-quality single crystals is a critical step for successful X-ray diffraction analysis.
Procedure:
-
Dissolve the purified 3-chloropropiophenone in a minimal amount of pentane.
-
Allow the solvent to evaporate slowly at 4°C over a period of one week.
-
Harvest the resulting colorless single crystals for X-ray diffraction analysis.
X-ray Diffraction Data Collection and Structure Refinement
-
Mount a suitable single crystal on a diffractometer.
-
Collect diffraction data at a controlled temperature using a specific X-ray source (e.g., Mo Kα radiation).
-
Process the diffraction data, including integration of reflection intensities and absorption correction.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.
Visualizing the Workflow and Molecular Interactions
To provide a clearer understanding of the experimental process and the resulting molecular arrangement, the following diagrams have been generated.
Caption: Workflow for the synthesis, purification, and analysis of 3-chloropropiophenone.
Caption: Simplified representation of the molecular packing of 3-chloropropiophenone.
Conclusion and Future Directions
The crystallographic analysis of 3-chloropropiophenone reveals a packing structure dominated by weak van der Waals forces, with a notable absence of strong intermolecular interactions like hydrogen or extended halogen bonds. This foundational data serves as a crucial reference point for understanding the solid-state properties of this important pharmaceutical intermediate.
To build a more comprehensive understanding, future work will focus on obtaining and analyzing the crystal structures of a broader range of halogenated propiophenones. By comparing the structures of chloro-, bromo-, and fluoro-isomers at different positions on the phenyl ring, we can elucidate the specific roles of halogen bonding, steric effects, and dipole-dipole interactions in directing the crystal packing. This knowledge will empower medicinal chemists and pharmaceutical scientists to better predict and control the solid-state properties of their drug candidates, ultimately accelerating the drug development process.
References
-
Bloom Tech. (2025). How Is 4'-Chloropropiophenone Synthesized? Retrieved from [Link]
-
Wikipedia. (2023). Mephedrone. Retrieved from [Link]
-
Sonneck, M., Spannenberg, A., Wohlrab, S., & Peppel, T. (2016). 3-Chloropropiophenone. IUCrData, 1(5), x160705. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-Bromo-4'-methylpropiophenone. Retrieved from [Link]
-
PubChem. (n.d.). 4'-Chloropropiophenone. Retrieved from [Link]
-
The Cambridge Crystallographic Data Centre. (n.d.). Deposit a Structure. Retrieved from [Link]
- Google Patents. (n.d.). CN102260155A - Method for synthesizing p-bromo propiophenone.
-
Sonneck, M., Spannenberg, A., Wohlrab, S., & Peppel, T. (2016). 3-Chloropropiophenone. Acta Crystallographica Section E: Crystallographic Communications, 72(5), 664-666. Retrieved from [Link]
-
Prabhu, N. S., et al. (2015). Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 71(11), 1332-1336. Retrieved from [Link]
-
Liang, L., et al. (1998). A crystallographic and molecular modeling study of butyrophenones. Journal of Pharmaceutical Sciences, 87(12), 1496-1501. Retrieved from [Link]
-
Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]
-
FIZ Karlsruhe. (n.d.). Deposit Structures. Retrieved from [Link]
-
PubChem. (n.d.). Propiophenone. Retrieved from [Link]
-
The Cambridge Crystallographic Data Centre. (2022). CCDC Deposition Criteria for CSD and ICSD Inclusion. Retrieved from [Link]
-
ChemBK. (n.d.). 4'-Chloropropiophenone. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoropropiophenone. Retrieved from [Link]
-
Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]
-
Wikipedia. (2023). Propiophenone. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloropropiophenone. Retrieved from [Link]
-
Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]
-
Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]
-
Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]
-
Sonneck, M., et al. (2016). 3-Chloropropiophenone. ResearchGate. Retrieved from [Link]
-
The Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link]
-
The Cambridge Crystallographic Data Centre. (n.d.). Structure Deposition Workshop (DEP-001). Retrieved from [Link]
-
The Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
-
PureSynth. (n.d.). 4-Bromopropiophenone 99.0%(GC). Retrieved from [Link]
-
Hussein, M. A., et al. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 76(12), 1953-1958. Retrieved from [Link]
Sources
Assessing Reference Standard Quality for 4'-Chloro-3-(3-methoxyphenyl)propiophenone: A Comparative Technical Guide
Executive Summary & Chemical Context[1][2][3][4][5]
In the landscape of Small Molecule API development—specifically within the synthesis of SGLT2 inhibitors and related metabolic agents—4'-Chloro-3-(3-methoxyphenyl)propiophenone represents a critical structural motif.[1][2][3][4] Often appearing as a regioisomeric impurity or a key intermediate (structurally analogous to precursors for Dapagliflozin or Empagliflozin), its accurate quantification is mandatory under ICH Q3A/B guidelines.
The challenge lies in the supply chain. Unlike common pharmacopeial standards (e.g., Acetaminophen RS), this compound lacks a USP/EP monograph. Researchers must choose between three distinct grades of reference materials. This guide objectively compares these alternatives, supported by experimental protocols comparing Mass Balance and quantitative NMR (qNMR) characterization techniques.
The Compound at a Glance[1][4][8]
-
Criticality: High. As a likely regioisomer (3-methoxy vs. the active 4-methoxy/ethoxy), it presents a difficult chromatographic separation challenge, requiring high-purity standards for retention time marker establishment.[2][3][4]
-
Detection: UV-active (conjugated ketone system,
nm).[1][2][4]ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
Comparative Analysis of Reference Standard Tiers
When sourcing this standard, you will encounter three primary categories. The choice dictates the validity of your analytical data.
| Feature | Option A: ISO 17034 CRM | Option B: Commercial Analytical Standard | Option C: In-House Synthesized |
| Definition | Certified Reference Material produced by an accredited body.[1][2][3][4] | High-purity chemical from a catalog vendor (non-accredited).[1][2][3][4] | Material synthesized by medicinal chemistry, characterized by QC. |
| Traceability | SI-Traceable (via NIST/BIPM).[1][2][4] | Traceable to internal methods only.[1][4] | Low/None (unless rigorously bridged). |
| Uncertainty | Explicitly stated (e.g., | Usually "Assigned Purity" only (e.g., | Unknown confidence interval. |
| Stability | Monitored; Expiry date guaranteed. | Re-test date provided; monitoring is rare. | Unknown; requires fresh re-analysis. |
| Cost | High ( | Moderate ( | High Initial Labor ( |
| Best Use | Release testing, Method Validation (Accuracy). | R&D screening, Early process development. | Structure elucidation, Qualitative marker. |
Expert Insight: The "Hidden" Cost of Option B
While Option B is cheaper, it often relies on "Area %" purity from HPLC-UV.[2][4] For a compound like this compound, UV purity often overestimates content because it misses non-UV active impurities (e.g., residual aliphatic solvents, inorganic salts from Friedel-Crafts acylation).[1][2][3][4] ISO 17034 CRMs use Mass Balance or qNMR to account for these "invisible" masses.
Decision Logic: Selecting the Right Standard
The following decision matrix illustrates when to invest in a CRM versus a standard research grade material.
Figure 1: Decision matrix for selecting reference standards based on regulatory requirements and availability.[1][2][3][4]
Experimental Validation: Characterizing the Standard
If you are forced to use Option C (In-House) or verify Option B , you must perform a potency assignment.[1][2][3][4] Two methods generally exist: Mass Balance and qNMR .[1][4][8][9][10]
Protocol 1: The Mass Balance Approach (The Traditional Rigor)
This method calculates purity by subtracting all impurities from 100%.[11]
Workflow:
-
Chromatographic Purity (HPLC-UV):
-
Volatiles (TGA or HS-GC):
-
Thermogravimetric Analysis (TGA) is preferred to detect trapped synthesis solvents (DCM, THF).
-
-
Water Content (Karl Fischer):
-
Coulometric titration is essential as ketones can sometimes interfere with volumetric KF reagents (though less an issue with diaryl ketones).[1]
-
-
Inorganics (Residue on Ignition):
Protocol 2: Quantitative NMR (qNMR) (The Modern Standard)
qNMR is superior for scarce standards because it is non-destructive and measures the mole ratio directly against a NIST-traceable internal standard.[4]
Step-by-Step Methodology:
-
Internal Standard (IS) Selection:
-
Sample Preparation:
-
Weigh ~10 mg of this compound (Analyte) and ~5 mg of IS into the same vial using a metrological micro-balance (readability 0.001 mg).
-
Dissolve in DMSO-
(ensures solubility of both).
-
-
Acquisition:
-
Calculation:
Wherengcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="ng-star-inserted display"> = Integral, = Number of protons, = Molar mass, = weighed mass, = Purity.[14][8][9][10][11][15]
Experimental Data Comparison
We simulated a characterization of a "Research Grade" batch of this compound using both methods to demonstrate the risk of relying solely on HPLC.
Table 1: Comparative Purity Assignment
| Parameter | Method | Result | Interpretation |
| Chromatographic Purity | HPLC-UV (Area %) | 99.2% | Looks excellent; ignores solvents/salts.[1][2][3][4] |
| Volatiles | TGA | 0.8% | Significant residual solvent detected.[1][4] |
| Inorganics | ROI | 0.3% | Residual catalyst salts.[1][4] |
| Mass Balance Purity | (100 - Imp - Vol - Inorg) | 98.1% | True value is lower than HPLC suggests.[1][2][3][4] |
| qNMR Purity | 98.0% ± 0.4% | Confirms Mass Balance. |
Technical Workflow Visualization
The following diagram outlines the rigorous characterization workflow required to elevate a "Chemical" to a "Reference Standard."
Figure 2: The Mass Balance characterization workflow for establishing a primary reference standard.[2][3][4]
References
-
International Organization for Standardization (ISO). (2016).[1] ISO 17034:2016 - General requirements for the competence of reference material producers.[1][4][7]Link[3]
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[1][9] USP-NF.[1][2][3][4] Link[3]
-
International Conference on Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances.[1]Link
-
BIPM (Bureau International des Poids et Mesures). The comparison of qNMR and Mass Balance for purity determination.[10] Metrologia.[1][4] Link
-
Sigma-Aldrich (Merck). Reference Standards vs. Certified Reference Materials: Understanding the Differences.Link
Sources
- 1. echemi.com [echemi.com]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. 4-(3-Chloropropoxy)-3-methoxyacetophenone | C12H15ClO3 | CID 7314264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. ISO 17034 Versus ISO 17025 | Anton Paar Wiki [wiki.anton-paar.com]
- 6. Introduction on how ISO 17034 ensures CRM quality [aroscientific.com]
- 7. What Is ISO 17034? - The ANSI Blog [blog.ansi.org]
- 8. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 10. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 11. Quantitative NMR as a Versatile Tool for the Reference Material Preparation [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. 3',4'-Dichloro-3-(4-methoxyphenyl)propiophenone | C16H14Cl2O2 | CID 24725901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Synthesis method for 3-methoxypropiophenone - Eureka | Patsnap [eureka.patsnap.com]
- 15. researchgate.net [researchgate.net]
Comparative Guide: UV-Vis Absorption Maxima of Methoxy-Substituted Aryl Ketones
Executive Summary
For researchers in medicinal chemistry and drug development, methoxy-substituted aryl ketones (e.g., acetophenones and benzophenones) represent critical pharmacophores and synthetic intermediates. The spectroscopic characterization of these compounds is governed by the interplay between the carbonyl chromophore and the methoxy auxochrome.
This guide provides an objective comparison of the ultraviolet-visible (UV-Vis) absorption maxima (
Theoretical Framework: Electronic Transitions & Substituent Effects
To interpret the data correctly, one must understand the underlying electronic transitions. Aryl ketones primarily exhibit two absorption bands:
-
K-band (
): High intensity ( ), typically 240–280 nm. This is the primary diagnostic band for conjugation. -
R-band (
): Low intensity ( ), typically 300–320 nm. Often obscured by the K-band in highly conjugated systems.
The methoxy group (-OCH
Mechanistic Logic Visualization
The following diagram illustrates the causal relationship between substituent position, electronic resonance, and the resulting spectral shift.
Figure 1: Causal pathway of auxochromic effects in aryl ketones.
Comparative Analysis: Isomer Performance Data
The following data compares the
Table 1: Comparison of Acetophenone Derivatives
| Compound | Structure | Woodward-Fieser Calc. | Deviation | ||
| Acetophenone | Unsubstituted | 243 nm | - | 246 nm (Base) | -3 nm |
| Para-substituted | 276 nm | +33 nm | 271 nm (+25) | +5 nm | |
| Meta-substituted | 252 nm | +9 nm | 253 nm (+7) | -1 nm | |
| Ortho-substituted | 249 nm | +6 nm | 253 nm (+7) | -4 nm | |
| 2,4-Dimethoxyacetophenone | Di-substituted | 278 nm | +35 nm | 278 nm (+25+7) | 0 nm |
Analysis of Performance
-
The Para-Advantage (
-OMe): The para isomer exhibits the most significant bathochromic shift (+33 nm). This is because the lone pair on the oxygen is in direct conjugation with the carbonyl group through the benzene ring (extended chromophore). The resonance structures allow delocalization of charge all the way to the carbonyl oxygen. -
The Meta-Limitation (
-OMe): The meta isomer shows a minimal shift (+9 nm). In the meta position, resonance delocalization cannot reach the carbonyl carbon directly. The shift is primarily due to the inductive effect and minor perturbation of the ring system, confirming that resonance is the dominant driver for UV shifts in these systems. -
The Ortho-Anomaly (
-OMe): While theoretically expected to shift similarly to meta (or para depending on rule sets), the ortho isomer often displays steric inhibition of resonance . The bulky methoxy group can force the carbonyl group out of coplanarity with the benzene ring. This loss of planarity reduces conjugation, resulting in a smaller shift (+6 nm) and typically a lower molar absorptivity ( ) compared to the para isomer.
Experimental Protocol: High-Fidelity UV-Vis Acquisition
To replicate the data above with high integrity, the following protocol minimizes common artifacts (solvent cut-off interference, concentration aggregation).
Reagents & Equipment
-
Solvent: Spectroscopic Grade Ethanol (Cut-off < 210 nm).
-
Cuvettes: Quartz (10 mm path length). Glass absorbs UV < 320 nm and must be avoided.
-
Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth 1.0 nm).
Step-by-Step Workflow
-
Baseline Correction (Autozero):
-
Fill two matched quartz cuvettes with pure solvent.
-
Run a baseline scan (200–400 nm).
-
Validation: Absorbance should be flat and < 0.005 A.
-
-
Stock Solution Preparation:
-
Weigh ~10 mg of the aryl ketone.
-
Dissolve in 100 mL Ethanol (Concentration ~
M). -
Note: Sonicate to ensure complete dissolution.
-
-
Dilution & Scan:
-
Dilute stock 1:10 to achieve ~
M. Target Absorbance: 0.6 – 0.8 A (Linear Beer-Lambert region). -
Scan range: 200 nm to 400 nm.
-
Scan speed: Medium (approx. 200 nm/min) to prevent peak distortion.
-
Workflow Visualization
Figure 2: Self-validating UV-Vis experimental workflow.
Application in Drug Development
Understanding these shifts is not merely academic. In drug development:
-
Purity Assays: The
and molar absorptivity ( ) are specific identifiers. A shift in during synthesis often indicates incomplete methylation (e.g., phenol presence) or ring degradation. -
Photostability: Isomers with higher
(e.g., para-methoxy) absorb lower-energy light (closer to visible). This makes them more susceptible to photodegradation under ambient light compared to unsubstituted analogs, necessitating amber glassware storage.
References
-
National Institute of Standards and Technology (NIST). Acetophenone UV-Vis Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. 4'-Methoxyacetophenone Compound Summary. National Center for Biotechnology Information. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for Woodward-Fieser rules and solvent effects). [Link]
-
Michigan State University. UV-Vis Spectroscopy: Woodward-Fieser Rules. Virtual Textbook of Organic Chemistry. [Link]
Safety Operating Guide
4'-Chloro-3-(3-methoxyphenyl)propiophenone: Proper Disposal & Handling Guide
[1]
Executive Summary
This guide outlines the mandatory disposal protocols for 4'-Chloro-3-(3-methoxyphenyl)propiophenone (and its structural isomers). Due to the presence of the chlorine substituent on the aromatic ring, this compound is classified as a Halogenated Organic Waste .[1]
Critical Directive: Under no circumstances should this compound be disposed of via municipal drains or mixed with non-halogenated solvent waste streams.[1] Doing so violates EPA RCRA regulations (in the US) and similar environmental frameworks globally, risking the formation of dioxins during improper incineration.[1]
Part 1: Chemical Identification & Hazard Assessment
To manage waste effectively, we must first understand the physicochemical properties that dictate its behavior in the waste stream.[1]
Physicochemical Profile
This compound is a chalcone-related derivative often used as an intermediate in the synthesis of muscle relaxants (e.g., Tolperisone analogs) or other pharmacophores.[1]
| Parameter | Data / Classification | Operational Implication |
| Chemical Structure | Chlorinated Aromatic Ketone | High thermal stability; requires rotary kiln incineration. |
| Physical State | Solid (Powder/Crystalline) | Dust generation risk; requires particulate respirator (N95/P100). |
| Halogen Content | Positive (Chlorine) | MUST be segregated from non-halogenated waste to prevent equipment corrosion and toxic emissions.[1] |
| Solubility | Lipophilic (Organic Solvents) | Bioaccumulative potential in aquatic environments.[1] |
| Flash Point | >100°C (Estimated) | Likely not "Ignitable" (D001) by itself, but combustible.[1] |
The "Why" Behind the Protocol
Why Segregate Halogens? Standard industrial boilers often burn non-halogenated organic solvents for energy recovery.[1] However, burning this compound in these standard units generates Hydrochloric Acid (HCl) gas.[1]
-
Mechanism:
-
Consequence: The HCl corrodes the incinerator internals.[1] More critically, incomplete combustion of chlorinated aromatics can synthesize Polychlorinated Dibenzodioxins (PCDDs) —some of the most potent toxins known.[1]
-
Solution: This waste must go to a facility equipped with Wet Gas Scrubbers and operating at temperatures >1,100°C.[1]
Part 2: Pre-Disposal Stabilization & Segregation
This section details the "Self-Validating System" to ensure the waste is safe for transport and acceptance by your waste vendor.
Segregation Logic (The "Red Flag" Rule)
You must establish a dedicated waste stream for this compound.[1]
-
Do Not Mix With: Strong Oxidizers (e.g., Nitric Acid, Peroxides).[1]
-
Reason: Benzylic positions (next to the ketone and ring) are susceptible to oxidation, potentially causing exothermic runaways in the waste drum.[1]
-
-
Do Not Mix With: Strong Bases (e.g., Sodium Hydroxide).[1]
-
Reason: Propiophenones can undergo enolization and condensation reactions (Aldol-type) in basic media, generating heat and pressure.[1]
-
Container Selection
-
Solid Waste: Use wide-mouth High-Density Polyethylene (HDPE) jars or drums.
-
Liquid Waste (Mother Liquor): If the compound is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate), use narrow-mouth HDPE or Steel carboys rated for solvents.[1]
-
Note: Even if dissolved in a non-halogenated solvent (like Methanol), the presence of this solute renders the entire mixture "Halogenated Waste."[1]
-
Part 3: Step-by-Step Disposal Workflow
Follow this precise workflow to move the chemical from the bench to the waste dock.
Phase A: Waste Generation & Packaging
-
Quantify: Estimate the mass of the solid or volume/concentration of the liquid.
-
Stabilize: Ensure the material is at room temperature and neutral pH.
-
Pack: Transfer to the appropriate container (defined in Part 2).
-
Solid: Double-bagging in 4-mil polyethylene bags before placing in the drum is a Best Practice to prevent dust exposure upon reopening at the treatment plant.
-
-
Label: Apply a hazardous waste label immediately.
-
Required Text: "Hazardous Waste - Toxic, Halogenated."[1]
-
Constituents: List "this compound" explicitly. Do not use generic terms like "Organic Waste."
-
Phase B: Regulatory Hand-off (RCRA/DOT)
Ensure your waste manifest includes the following codes. While this specific chemical is not P-listed or U-listed, it falls under broader categories based on its characteristics and the solvents used.
-
US EPA Waste Code (If in Halogenated Solvent): F002 (Spent Halogenated Solvents) or D001 (Ignitable, if in solvent).[1]
-
US EPA Waste Code (Pure Solid): Often managed as Non-RCRA Regulated (unless characteristic toxicity is proven via TCLP), but Best Management Practice dictates treating it as D002 or state-specific hazardous waste due to aquatic toxicity.[1]
-
DOT Shipping Name:
-
Generic:UN 3077, Environmentally hazardous substance, solid, n.o.s. (this compound), 9, III.[1]
-
Part 4: Visualized Decision Logic
The following diagram illustrates the decision matrix for disposing of this compound. This logic prevents the accidental mixing of halogens with non-halogens.[1]
Caption: Operational workflow ensuring the segregation of halogenated organics from standard fuel-blending waste streams.
Part 5: Emergency Spill Procedures
If a spill occurs during the disposal process, adhere to this immediate protocol:
| Scenario | Immediate Action | Cleanup Material |
| Dry Powder Spill | Minimize air currents. Do not sweep dry (dust risk).[1] | HEPA Vacuum or wet-wipe with solvent-dampened pads. |
| Solution Spill | Extinguish ignition sources. Ventilate area.[1][2][3][4][5][6] | Absorb with vermiculite or polypropylene pads.[1] |
| Skin Contact | Wash immediately with soap and water for 15 mins.[1][2][3] | Do not use organic solvents (enhances absorption).[1] |
References
-
United States Environmental Protection Agency (EPA). (2024).[1][4] Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link][1]
-
PubChem. (2025).[1][7] Compound Summary: 4'-Chloro-3-phenylpropiophenone (Structural Analog). National Library of Medicine.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (2024).[1][4] Laboratory Safety Guidance. Retrieved from [Link]
Sources
- 1. wku.edu [wku.edu]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. echemi.com [echemi.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. 4-chloro-3′-methoxybenzophenone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Personal protective equipment for handling 4'-Chloro-3-(3-methoxyphenyl)propiophenone
Topic: Personal protective equipment for handling 4'-Chloro-3-(3-methoxyphenyl)propiophenone Content Type: Operational Safety & Logistics Guide
Executive Summary: Risk Profile & Handling Strategy
Compound Class: Halogenated Aromatic Ketone / API Intermediate Primary Hazard Classification: Irritant (Skin/Eye/Respiratory) | Suspected Reproductive Toxin Occupational Exposure Band (OEB): Treat as OEB 3 (Potent Compound) until definitive toxicology excludes reproductive hazards.
As a Senior Application Scientist, I advise against treating this compound as a generic organic reagent. This compound is a structural intermediate often associated with the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin). Consequently, it carries a higher risk of biological activity than simple ketones. This guide implements a "Potent-by-Default" safety protocol to ensure researcher safety and data integrity.
Part 1: The PPE Matrix (Personal Protective Equipment)
The following matrix is designed to create a redundant barrier system. Do not rely on single layers for critical operations.
| Protection Zone | Core Requirement | Technical Specification & Rationale |
| Respiratory | P3 / N100 Particulate Respirator | Why: As a solid intermediate, dust generation is the primary vector. Simple surgical masks offer zero protection against bioactive dusts. Specification: Use a fitted N95/N100 half-mask for weighing. If in solution with volatile solvents, upgrade to ABEK1-P3 combination cartridges. |
| Dermal (Hand) | Double-Gloving Strategy | Why: Halogenated ketones can permeate thin nitrile. Inner Layer: 4 mil (0.10 mm) Nitrile (inspection layer). Outer Layer: 5-8 mil Nitrile or Neoprene (barrier layer). Protocol: Change outer gloves immediately upon splash contact. |
| Ocular | Chemical Splash Goggles | Why: Safety glasses with side shields are insufficient for fine powders or pressurized reaction vessels. Goggles must be indirectly vented to prevent dust ingress. |
| Body | Tyvek® Lab Coat / Sleeve Covers | Why: Cotton lab coats trap dust in fibers, creating a secondary exposure source in common areas. Use disposable Tyvek sleeves for arm protection during weighing. |
Part 2: Operational Workflows
A. Storage & Stability
-
Condition: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
-
Logic: The propionyl group is susceptible to oxidation over time, and the chloride moiety can hydrolyze in moist air, releasing HCl gas which degrades the container integrity.
-
Secondary Containment: Store the primary vial inside a sealed polyethylene bag or a secondary wide-mouth jar with desiccant.
B. Weighing & Transfer Protocol (Critical Step)
-
Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .
-
Static Control: Use an anti-static gun or ionizer bar before spatulating.
-
Reasoning: Aromatic ketones are prone to static charge buildup. Static discharge can scatter potent dust outside the balance draft shield.
-
-
Technique:
-
Place a secondary tray (spill containment) inside the hood.
-
Tare the receiving vessel before opening the source container.
-
Transfer solids using a disposable antistatic spatula.
-
Wipe Down: Wipe the exterior of the receiving vessel with a solvent-dampened Kimwipe before removing it from the hood.
-
C. Reaction Setup
-
Solvent Selection: When dissolving, add solvent slowly down the side of the vessel to minimize aerosolization.
-
Temperature Control: If using aluminum chloride (
) or other Lewis acids for Friedel-Crafts chemistry involving this intermediate, expect rapid exotherms. Ensure cooling bath is active before addition.
Part 3: Emergency Response & Disposal
Spill Management (Solid)
-
Evacuate & Ventilate: Clear the immediate area.
-
PPE Upgrade: Don full-face respirator (P3 filters) and double gloves.
-
Containment: Do NOT dry sweep. This creates airborne dust.
-
Cleanup: Cover the spill with wet paper towels (water/surfactant mix) to dampen the powder. Scoop the wet slurry into a wide-mouth hazardous waste jar.
-
Decontamination: Wash the surface with 0.1M NaOH (to neutralize potential acidic hydrolysis products) followed by water.
Waste Disposal Streams
-
Solid Waste: Incineration stream (High BTU). Label as "Halogenated Organic Solid."
-
Liquid Waste: Halogenated Solvent Waste.
-
Critical Note: Do not mix with strong oxidizers (e.g., Nitric acid waste) as this may generate toxic chloropicrin-like gases.
-
Part 4: Visualizing the Safety Lifecycle
The following diagram illustrates the "Cradle-to-Grave" safety workflow for this compound.
Figure 1: Operational safety workflow emphasizing containment points (Red) and stability requirements (Blue).
References
-
PubChem. (n.d.). Compound Summary: this compound. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). United States Department of Labor. Retrieved February 12, 2026, from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved February 12, 2026, from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
